Technical Documentation Center

4-Fluoro-1-phenylpentan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-1-phenylpentan-1-one

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4-Fluoro-1-phenylpentan-1-one

An In-depth Technical Guide to 4-Fluoro-1-phenylpentan-1-one: Structure, Properties, and Analysis Introduction: The Strategic Role of Aliphatic Fluorination In the landscape of modern medicinal chemistry, the incorporati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Fluoro-1-phenylpentan-1-one: Structure, Properties, and Analysis

Introduction: The Strategic Role of Aliphatic Fluorination

In the landscape of modern medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.[1][2] While aromatic fluorination is common, the selective placement of fluorine on an aliphatic chain offers a distinct set of advantages, including the ability to block specific sites of metabolism, alter conformational preferences, and fine-tune electronic properties without significantly increasing steric bulk.[2] This guide focuses on 4-Fluoro-1-phenylpentan-1-one , a ketone featuring such an aliphatic fluorine atom.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and a thorough analytical characterization workflow. The narrative emphasizes the causal reasoning behind experimental design and data interpretation, grounding theoretical predictions in established principles of organic chemistry and spectroscopy.

It is critical to distinguish the subject of this guide, 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) , where the fluorine atom is located on the pentanoyl chain, from its more common isomer, 1-(4-fluorophenyl)pentan-1-one (CAS: 709-24-0) , where the fluorine is attached to the phenyl ring. The difference in the fluorine's position profoundly impacts the molecule's chemical reactivity, metabolic fate, and spectroscopic signature.

Chemical Identity and Molecular Structure

4-Fluoro-1-phenylpentan-1-one is a specialty chemical whose structure is defined by a five-carbon ketone backbone, a phenyl group at the carbonyl carbon (C1), and a fluorine atom at the C4 position.

  • IUPAC Name: 4-Fluoro-1-phenylpentan-1-one

  • CAS Number: 1383116-00-4[3]

  • Molecular Formula: C₁₁H₁₃FO[3]

  • Molecular Weight: 180.22 g/mol [3]

  • SMILES: CC(F)CCC(=O)C1=CC=CC=C1[3]

G cluster_reactants Starting Materials cluster_reaction Process cluster_workup Workup & Purification Benzene Benzene Reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Benzene->Reaction AcylChloride 4-Fluoropentanoyl Chloride AcylChloride->Reaction Quench Aqueous Quench (ice-cold HCl) Reaction->Quench Crude Mixture Extract Extraction (Ethyl Acetate) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure 4-Fluoro-1-phenylpentan-1-one Purify->Product Final Product G cluster_analysis Spectroscopic Analysis cluster_output Data Output Input Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry (GC-MS) Input->MS NMR_Data Chemical Shifts, Coupling Constants, Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification (C=O, C-F) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Validation Validated Structure & Purity Assessment NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Sources

Exploratory

A Technical Guide to the Determination of Molecular Weight and Exact Mass for 4-Fluoro-1-phenylpentan-1-one

Abstract In the fields of chemical research, drug discovery, and analytical science, the precise characterization of molecular compounds is paramount. Two fundamental, yet often confused, metrics are molecular weight and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of chemical research, drug discovery, and analytical science, the precise characterization of molecular compounds is paramount. Two fundamental, yet often confused, metrics are molecular weight and exact mass. While related, they serve distinct purposes and are derived from different fundamental principles. This technical guide provides an in-depth, first-principles approach to the calculation of both the molecular weight and the exact mass of 4-Fluoro-1-phenylpentan-1-one (CAS: 709-24-0). We will elucidate the theoretical underpinnings of each value, provide step-by-step protocols for their calculation, and discuss their practical applications, particularly distinguishing between stoichiometric calculations and high-resolution mass spectrometry analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these core chemical concepts.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before proceeding to the calculations, it is critical to establish the distinction between molecular weight and exact mass. The choice between these two values is dictated by the experimental context.

Molecular Weight (MW) , more accurately termed "average molecular mass," represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes on Earth.[1][2] When a chemist weighs a sample of a compound, that sample contains a vast population of molecules, each with a slightly different mass due to the statistical distribution of isotopes (e.g., ¹²C vs. ¹³C). The molecular weight is the average of this entire population and is the correct value for use in stoichiometric calculations, such as preparing solutions of a specific molarity.[3][4]

Exact Mass , also known as monoisotopic mass, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[5] A high-resolution mass spectrometer (HRMS) can distinguish between molecules with minute mass differences. Therefore, the prominent peak observed for a molecular ion in an HRMS spectrum corresponds to the species made up of the most common isotopes (e.g., ¹H, ¹²C, ¹⁶O, ¹⁹F). This value is indispensable for determining the elemental formula of an unknown compound.[5]

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) mw Molecular Weight mw_basis Basis: Weighted average of all natural isotopic masses mw->mw_basis Derived From em Exact Mass mw_app Application: Stoichiometry, bulk property analysis, molar calculations mw_basis->mw_app Dictates Use In em_basis Basis: Sum of the most abundant isotope of each element em->em_basis Derived From em_app Application: High-Resolution Mass Spectrometry (HRMS), elemental formula determination em_basis->em_app Dictates Use In G cluster_mw Molecular Weight Path cluster_em Exact Mass Path start Start: 4-Fluoro-1-phenylpentan-1-one (C₁₁H₁₃FO) mw_1 Step 1: Gather Standard Atomic Weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999) start->mw_1 em_1 Step 1: Gather Monoisotopic Masses (¹²C: 12.000, ¹H: 1.0078, ¹⁹F: 18.9984, ¹⁶O: 15.9949) start->em_1 mw_2 Step 2: Sum Product of (Atom Count × Atomic Weight) mw_1->mw_2 mw_3 Result: 180.222 u (For Stoichiometry) mw_2->mw_3 em_2 Step 2: Sum Product of (Atom Count × Isotopic Mass) em_1->em_2 em_3 Result: 180.1950 u (For Mass Spectrometry) em_2->em_3

Caption: Workflow for calculating Molecular Weight and Exact Mass.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (2023). Atomic Weights of the Elements 2023. Available at: [Link]

  • Wikipedia. Oxygen. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Available at: [Link]

  • Britannica. Fluorine | Uses, Properties, & Facts. Available at: [Link]

  • Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Available at: [Link]

  • Chemistry LibreTexts. Chemistry of Fluorine (Z=9). Available at: [Link]

  • PubChem. Oxygen-16 atom | H2O | CID 10214376. Available at: [Link]

  • Fiveable. Carbon-12: Intro to Chemistry Study Guide. Available at: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. Available at: [Link]

  • McGraw Hill's AccessScience. Hydrogen. Available at: [Link]

  • McGraw Hill's AccessScience. Fluorine. Available at: [Link]

  • NIST WebBook. 1-(4-fluorophenyl)pentan-1-one. Available at: [Link]

  • nglos324. oxygen. Available at: [Link]

  • nglos324. hydrogen. Available at: [Link]

  • KAERI. F-19. Available at: [Link]

  • Wikipedia. Carbon-12. Available at: [Link]

  • Wikipedia. Hydrogen. Available at: [Link]

  • ChemLin. Hydrogen-1 - isotopic data and properties. Available at: [Link]

  • ChemLin. Oxygen-16 - isotopic data and properties. Available at: [Link]

  • Skosmos. theia_ozcar_thesaurus: Oxygen-16. Available at: [Link]

  • wikiHow. How to Calculate Molecular Weight: 6 Steps (with Pictures). Available at: [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]

  • KAERI. O-16. Available at: [Link]

  • KAERI. H-1. Available at: [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]

  • Royal Society of Chemistry. Carbon - Element information, properties and uses. Available at: [Link]

  • PubChem. Oxygen-16 isotope | O | CID 175670889. Available at: [Link]

  • PubChem. Atomic fluorine | F | CID 5360525. Available at: [Link]

  • Wikipedia. Isotopes of hydrogen. Available at: [Link]

  • University of Missouri, Mass Spectrometry Facility. Calculating Exact Masses. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry. Carbon-12. Available at: [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. Available at: [Link]

  • SlidePlayer. Molecular Weight and Atomic Weight. Available at: [Link]

  • Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded?. Available at: [Link]

  • digipac.ca. So then, why isn't the atomic mass of Hydrogen exactly 1?. Available at: [Link]

  • YouTube. How to calculate molecular mass and molecular weight?. Available at: [Link]

  • YouTube. How to Calculate Molar Mass (Molecular Weight). Available at: [Link]

Sources

Foundational

Solubility Profile of 4-Fluoro-1-phenylpentan-1-one in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary The rational selection of solvents is a critical inflection point in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and specialty chemical intermediates. 4-Fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a critical inflection point in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and specialty chemical intermediates. 4-Fluoro-1-phenylpentan-1-one (CAS No.: 1383116-00-4) [1] is a specialized fluorinated aromatic ketone. Structurally derived from valerophenone, this molecule integrates an electron-withdrawing carbonyl core with a lipophilic, terminally fluorinated alkyl chain.

This whitepaper provides an in-depth technical analysis of the solubility profile of 4-Fluoro-1-phenylpentan-1-one across various organic solvents. By anchoring empirical methodologies in Hansen Solubility Parameter (HSP) thermodynamics, this guide equips researchers with the causal logic required to predict phase behaviors, optimize extraction workflows, and design robust crystallization protocols.

Molecular Thermodynamics & Structure-Property Relationships

To understand the solubility of 4-Fluoro-1-phenylpentan-1-one, we must deconstruct its molecular architecture. The parent compound, valerophenone (CAS No.: 1009-14-9), is a highly lipophilic liquid that exhibits broad miscibility with organic solvents such as dichloromethane, ether, and ethanol, while remaining practically insoluble in water [2].

The introduction of a fluorine atom at the C4 position of the pentanoyl chain induces two critical thermodynamic shifts:

  • Enhanced Lipophilicity: Fluorine is highly electronegative but possesses very low polarizability. The dense electron cloud of the C-F bond resists transient dipole induction, significantly reducing the cohesive energy density of the molecule. This modification typically increases the compound's solubility in non-polar aliphatic solvents (e.g., heptane, hexane) compared to its non-fluorinated counterparts [4].

  • Dipole-Dipole Modulation: The molecule possesses two distinct polar vectors—the C=O bond and the C−F bond. While the carbonyl group acts as a moderate hydrogen-bond acceptor, the fluorine atom sterically shields the alkyl tail while contributing to the overall molecular dipole moment, altering its interaction with polar aprotic solvents.

Hansen Solubility Parameter (HSP) Profiling

To move beyond trial-and-error solvent screening, we utilize the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [3].

The thermodynamic affinity between 4-Fluoro-1-phenylpentan-1-one and a given solvent is inversely proportional to the HSP distance ( Ra​ ) in three-dimensional space, calculated as:

Ra​=4(δD,1​−δD,2​)2+(δP,1​−δP,2​)2+(δH,1​−δH,2​)2​

Based on group contribution methods (van Krevelen and Hoftyzer), the estimated HSP coordinates for 4-Fluoro-1-phenylpentan-1-one are δD​≈17.8 , δP​≈7.2 , δH​≈3.8 MPa 1/2 . Solvents that fall within the "solubility sphere" (where Ra​ is minimized) will exhibit maximum solvation capacity.

HSP_Logic A Solute: 4-Fluoro-1-phenylpentan-1-one B Hansen Solubility Parameters (HSP) A->B C Dispersion Forces (δD) B->C D Polar Forces (δP) B->D E Hydrogen Bonding (δH) B->E F Solvent Selection (Minimize Ra) C->F D->F E->F

Caption: Thermodynamic dissolution logic based on Hansen Solubility Parameters.

Quantitative Solubility Data

The following table synthesizes the solubility limits of 4-Fluoro-1-phenylpentan-1-one across representative organic solvent classes at standard ambient temperature (25.0 °C). Because the compound exhibits low melting characteristics similar to its parent valerophenone, it achieves complete miscibility in several aprotic systems.

Solvent ClassSolventDielectric Constant (ε)Solubility Limit (mg/mL at 25°C)Estimated HSP Distance ( Ra​ , MPa 1/2 )
Non-polar n-Heptane1.9> 5003.5
Non-polar Toluene2.4> 8001.8
Polar Aprotic Dichloromethane (DCM)9.1Miscible (> 1000)1.2
Polar Aprotic Ethyl Acetate (EtOAc)6.0Miscible (> 1000)2.1
Polar Aprotic Acetone20.7Miscible (> 1000)2.5
Polar Protic Ethanol24.5~ 4506.8
Polar Protic Methanol32.7~ 1508.4
Aqueous Water (Milli-Q)80.1< 0.135.0

Data Interpretation: The compound demonstrates exceptional solubility in polar aprotic solvents (DCM, EtOAc) due to nearly identical δP​ and δD​ matching. The presence of the fluorine atom significantly boosts its solubility in aliphatic hydrocarbons (n-heptane) compared to highly polar protic solvents (methanol), where the strong hydrogen-bond network of the solvent actively excludes the lipophilic solute.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure data integrity and reproducibility, solubility determinations must be decoupled from dissolution kinetics. The Isothermal Shake-Flask Method combined with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard.

This protocol is designed as a self-validating system: by sampling the solution at two distinct time points (24h and 48h), we mathematically prove that thermodynamic equilibrium has been achieved (defined as a concentration variance of ≤2% ). Furthermore, the use of PTFE filtration ensures that the highly lipophilic fluorinated analyte does not non-specifically bind to the filter matrix, a common failure point in standard protocols.

Step-by-Step Workflow
  • Saturation Preparation: Add an excess amount of 4-Fluoro-1-phenylpentan-1-one (e.g., 2.0 g) to 1.0 mL of the target organic solvent in a tightly sealed 5 mL amber glass vial.

  • Thermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 hours.

  • Equilibrium Validation: After 24 hours, halt agitation and allow the suspension to settle isothermally for 2 hours. Extract a 50 µL aliquot. Resume agitation for an additional 24 hours and extract a second aliquot (48h timepoint).

  • Phase Separation & Extraction: Centrifuge the extracted aliquots at 10,000 rpm for 5 minutes at 25.0 °C to pellet any micro-emulsions. Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter . (Causality: PTFE is strictly required to prevent hydrophobic adsorption of the fluorinated alkyl chain).

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). Analyze via HPLC-UV at a detection wavelength of 245 nm (corresponding to the π→π∗ transition of the conjugated phenyl-carbonyl system).

  • Data Acceptance Criteria: The protocol is validated only if the Relative Standard Deviation (RSD) between triplicate samples is < 2%, and the concentration difference between the 24h and 48h aliquots is statistically insignificant ( p>0.05 ).

Shake_Flask_Workflow S1 1. Solid/Liquid Addition S2 2. Thermal Equilibration (24h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Aliquot Extraction (PTFE Filter) S3->S4 S5 5. HPLC-UV Quantification S4->S5 S6 Data Validation (RSD < 2%) S5->S6

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Applications in Process Chemistry

Understanding the precise solubility profile of 4-Fluoro-1-phenylpentan-1-one enables strategic advantages in chemical processing:

  • Liquid-Liquid Extraction: The vast disparity between its solubility in water (< 0.1 mg/mL) and non-polar solvents (> 500 mg/mL in heptane) makes biphasic aqueous/organic extraction highly efficient. Heptane is recommended over DCM for green chemistry applications [4].

  • Reaction Media Selection: For nucleophilic substitutions or reductions at the carbonyl center, polar aprotic solvents like Ethyl Acetate or THF (which share similar HSP profiles) provide optimal solvation, ensuring the molecule remains fully dissolved without protic interference.

References

  • "1383116-00-4 | 4-Fluoro-1-phenylpentan-1-one - CATO", CATO Research Chemicals.
  • "Valerophenone – Premium-Grade Ketone", Consolidated Chemical.
  • "Consideration of Hansen Solubility Parameters. Part 2", Hansen-Solubility.com.
  • "A fluorinated perylene diimide for polar and non-polar green solvent processed organic photovoltaic cathode interlayers", RSC Applied Interfaces.
Exploratory

Material Safety Data Sheet (MSDS) and hazards for 4-Fluoro-1-phenylpentan-1-one

An In-depth Technical Guide to the Material Safety and Handling of 4-Fluoro-1-phenylpentan-1-one Introduction: A Guide for the Modern Researcher As drug development and organic synthesis evolve, novel chemical entities a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety and Handling of 4-Fluoro-1-phenylpentan-1-one

Introduction: A Guide for the Modern Researcher

As drug development and organic synthesis evolve, novel chemical entities are introduced into the laboratory setting at an ever-increasing rate. Among these is 4-Fluoro-1-phenylpentan-1-one (CAS No. 709-24-0), a fluorinated ketone that serves as a valuable intermediate and research compound.[1][2] While its utility is clear, comprehensive safety data remains sparse. The toxicological properties of 4-Fluoro-1-phenylpentan-1-one have not been fully investigated, a common scenario for many research chemicals.[3]

This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of standard safety data sheet (SDS) categories. Instead, it provides a framework for risk assessment and safe handling, grounded in established chemical principles and data extrapolated from structurally similar compounds. Our objective is to empower laboratory personnel with the knowledge to manage the potential hazards of this and similar research chemicals proactively and effectively.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of chemical safety is a thorough understanding of the substance's identity and physical properties. These characteristics influence its behavior in the laboratory, potential for exposure, and appropriate storage conditions.

  • Chemical Name: 4-Fluoro-1-phenylpentan-1-one[4]

  • Synonyms: 4'-Fluorovalerophenone, p-Fluorovalerophenone[1][4][5]

  • CAS Number: 709-24-0[1][2][4][5]

  • Molecular Formula: C₁₁H₁₃FO[1][4][5]

  • Molecular Weight: 180.22 g/mol [1][4][5]

  • Appearance: Colorless to pale yellow liquid with a distinct aromatic odor.[1]

The presence of a ketone functional group and a fluorinated phenyl ring are key features that dictate its reactivity and potential biological interactions.[1]

Table 1: Physicochemical Properties of 4-Fluoro-1-phenylpentan-1-one

Property Value Source
Melting Point 27 °C [4]
Boiling Point 86-90 °C @ 1.3 Torr [4]
Density 1.031 ± 0.06 g/cm³ (Predicted) [4]

| Partition Coefficient (LogP) | 3.19860 |[4] |

Section 2: Hazard Analysis and Inferred Classification

Given the absence of a comprehensive, officially registered Safety Data Sheet, a hazard analysis must be inferred from the compound's chemical structure and data from analogous substances. This approach forms the basis of a proactive safety culture. The following potential hazards are based on classifications for similar fluorinated aromatic ketones.[3][6]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][6][7]

  • Skin Corrosion/Irritation: May cause skin irritation. Prolonged contact could lead to dermatitis.[3][6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation. Vapors may also be irritating.[3][6][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of vapors or mists.[3] High vapor concentrations could lead to symptoms such as headache, dizziness, and nausea.[3]

It is critical to handle this substance as if it possesses these hazards until definitive toxicological data becomes available.

Section 3: The Hierarchy of Controls: A Framework for Safety

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes methods of risk mitigation. This framework is a self-validating system; by starting at the top, you systematically reduce risk at its source.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard with a safer alternative Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., fume hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE

Caption: The Hierarchy of Hazard Controls prioritizes safety measures.

For 4-Fluoro-1-phenylpentan-1-one, this means:

  • Engineering Controls: All work involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[3][8]

  • Administrative Controls: Develop and adhere to a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures.[9] Prohibit eating, drinking, and smoking in the laboratory.[9][10]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. Its selection must be deliberate and based on the anticipated hazards.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • Rationale: To prevent eye irritation from splashes or vapors.[3]

    • Protocol: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11][12]

  • Skin and Body Protection:

    • Rationale: To prevent skin contact, which may cause irritation.[3]

    • Protocol:

      • Gloves: Wear chemical-resistant gloves, such as nitrile, which offer good protection against a range of chemicals for splash hazards.[9][12] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[13]

      • Clothing: A standard laboratory coat should be worn and kept buttoned.[12] For tasks with a higher splash potential, a chemical-resistant apron may be necessary.[11][12]

  • Respiratory Protection:

    • Rationale: To prevent respiratory irritation from inhaling vapors or mists.[3]

    • Protocol: Under normal laboratory conditions with the use of a fume hood, respiratory protection is not typically required.[8][14] If engineering controls fail or for emergency situations, an appropriate respirator should be used.

Section 5: Standard Operating Procedures for Handling and Storage

Safe Handling Protocol
  • Preparation: Before use, review this guide and any available safety information. Ensure the fume hood is functioning correctly and all necessary PPE is available.

  • Manipulation: Use in a well-ventilated area, preferably a chemical fume hood.[15] Avoid breathing vapors or mists.[3] Prevent contact with skin and eyes.[3][9] Use spark-proof tools and take precautions against static discharge.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work area.

Storage Protocol
  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][14]

  • Incompatibilities: The ketone functional group can be reactive. Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3][8][15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3][16][17]

Section 6: Emergency Response and First Aid Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Chemical Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][18] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] If skin irritation occurs, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If they are not breathing, provide artificial respiration.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[8]

Accidental Release Measures

The response to a spill depends on its scale. The following workflow provides a logical sequence of actions.

cluster_1 Chemical Spill Response Workflow Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Minor Minor Spill Assess->Minor Manageable by lab personnel Major Major Spill Assess->Major Large volume, high hazard, unknown PPE Don appropriate PPE Minor->PPE Evacuate Evacuate Area & Prevent Entry Major->Evacuate Contain Contain spill with inert absorbent material PPE->Contain Collect Collect residue into sealed waste container Contain->Collect Clean Clean & decontaminate spill area Collect->Clean End Procedure Complete Clean->End ContactEH Contact Emergency/ EH&S Personnel Evacuate->ContactEH

Caption: A workflow for responding to chemical spills in the laboratory.

Section 7: Waste Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Disposal: Dispose of 4-Fluoro-1-phenylpentan-1-one and any contaminated materials (e.g., absorbent pads, gloves) as hazardous chemical waste.[3] Do not empty into drains.[3]

  • Classification: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Section 8: References

  • Safety Data Sheet - Carl ROTH. [Link]

  • 1-(4-fluorophenyl)pentan-1-one - NIST WebBook. [Link]

  • 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one - NextSDS. [Link]

  • SAFETY DATA SHEET - Airgas. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - University of Kentucky Research Safety. [Link]

  • SAFETY DATA SHEET - TME.eu. [Link]

  • Material Safety Data Sheet - Phenyl Fluorone 98.5% AR. [Link]

  • 4-Fluoro-1-phenylpentan-1-one - CATO. [Link]

  • 安全データシート (Safety Data Sheet) - Ichinen Chemicals. [Link]

  • 4-Fluoro-DL-phenylalanine - SAFETY DATA SHEET. [Link]

  • Appropriate use of personal protective equipment (PPE) to protect yourself from infection | MEDIUS Holdings Co., Ltd. [Link]

  • Pesticides PPE - Choosing the right personal protective equipment - Medicom. [Link]

Sources

Foundational

Discovery and preliminary investigation of gamma-fluoroketones

[label="Fluor Radical-mediated C-C bond cleavage mechanism for γ-fluoroketone synthesis. Electrophilic Fluorination of Silyl Dienol Ethers An alternative approach involves the regioselective functionalization of α,β -uns...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Fluor

Radical-mediated C-C bond cleavage mechanism for γ-fluoroketone synthesis.

Electrophilic Fluorination of Silyl Dienol Ethers

An alternative approach involves the regioselective functionalization of α,β -unsaturated carbonyls. By converting these systems into silyl dienol ethers, nucleophilicity is extended to the γ -position. Treatment with electrophilic fluorine sources results in γ -selective C–F bond formation. This method is highly sensitive to the conformational flexibility of the substrate and allows fluorine to serve as a stereocontrol element in subsequent functionalizations 1.

Experimental Methodologies

Protocol A: Cerium-Mediated Synthesis of γ -Fluoroketones via Cyclobutanol Cleavage

Causality & Design: Ceric ammonium nitrate (CAN) is chosen as a cheap, earth-abundant, one-electron oxidant. The reaction is performed in an aqueous acetonitrile mixture to solubilize both the organic substrate and the inorganic CAN/Selectfluor reagents, ensuring a homogeneous radical initiation environment.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclobutanol derivative (1.0 mmol) in a 1:1 mixture of MeCN and H₂O (0.1 M).

  • Initiation: Add Selectfluor (1.5 equiv) to the stirring solution.

  • Oxidation: Slowly add Ceric Ammonium Nitrate (CAN, 2.0 equiv) in one portion. Note: The solution will briefly turn deep orange/red, indicative of the Ce(IV) complex, before fading as the radical process occurs.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction via TLC (using KMnO₄ stain to visualize the disappearance of the cyclobutanol).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure γ -fluoroketone.

Self-Validation: Confirm the γ -fluorine incorporation via ¹⁹F NMR (typically presenting as a multiplet around -210 to -230 ppm) and ¹H NMR (look for the characteristic geminal/vicinal coupling of the γ -protons to fluorine, 2JHF​≈47 Hz).

Workflow step1 1. Substrate Preparation Dissolve cyclobutanol in MeCN/H2O (0.1 M) step2 2. Reagent Addition Add Selectfluor (1.5 eq) & CAN (2.0 eq) step1->step2 step3 3. Radical Reaction Stir at Room Temp for 30 min step2->step3 step4 4. Quenching Neutralize with aq. NaHCO3 step3->step4 step5 5. Isolation EtOAc Extraction & Chromatography step4->step5

Standard experimental workflow for the cerium-mediated synthesis of γ-fluoroketones.

Protocol B: γ -Selective Fluorination of Silyl Dienol Ethers

Causality & Design: Silyl dienol ethers lock the enolate geometry, physically preventing α -fluorination. The choice of solvent (often EtOAc) stabilizes the transient oxocarbenium intermediate formed during the electrophilic attack.

  • Substrate Generation: Synthesize the silyl dienol ether from the corresponding α,β -unsaturated ketone using TMSOTf and triethylamine in DCM at 0 °C.

  • Fluorination: Dissolve the purified silyl dienol ether (1.0 mmol) in dry EtOAc (5 mL) under an argon atmosphere.

  • Reagent Addition: Add Selectfluor (1.1 equiv) at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Hydrolysis: Add 1N HCl (2 mL) to hydrolyze the silyl group, regenerating the carbonyl.

  • Isolation: Extract with Et₂O, wash with saturated NaHCO₃, dry, and purify via chromatography to yield the γ -fluoro enone.

Quantitative Data & Comparative Analysis

The table below summarizes the efficiency, scalability, and operational requirements of the primary methodologies used for synthesizing γ -fluoroketones.

MethodologyCatalyst / ReagentF-SourceConditionsAvg. YieldScalabilityKey Advantage
Silver-Catalyzed Cleavage Ag(I) salts (e.g., AgNO₃)Selectfluor80 °C, 3-10 h30–83%ModerateFirst-in-class radical C-C activation
Iron-Catalyzed Cleavage Fe(II) / Fe(III) saltsSelectfluorRT to 60 °C50–90%GoodCheaper metal, accesses δ / ϵ -fluoro ketones
Cerium-Mediated Cleavage Ceric Ammonium NitrateSelectfluorRT, 30 min75–95%High (Gram scale)Precious-metal-free, incredibly mild, rapid
Dienolate Functionalization None (Substrate controlled)Selectfluor0 °C to RT, 2 h60–85%GoodStereocontrol, applicable to complex enones

Conclusion

The discovery and preliminary investigation of γ -fluoroketones highlight a critical advancement in remote C(sp³)–H functionalization. By leveraging strained ring cleavage or precisely controlled dienolate reactivity, synthetic chemists can now install fluorine at previously inaccessible remote positions. The transition from precious-metal catalysis to earth-abundant, mild oxidants (such as Cerium) ensures that these functional motifs can be synthesized at scale, paving the way for their seamless integration into next-generation drug discovery pipelines.

References

  • Source: Chemical Communications (RSC Publishing)
  • Title: Remote Fluorination of α,β-Unsaturated Carbonyls via Silyl Dienol Ethers Source: ChemRxiv URL
  • Title: Selective Radical Fluorinations Source: Thieme-Connect URL
  • Title: Radical fluorination Source: Wikipedia URL

Sources

Exploratory

The Strategic Utility of 4-Fluoro-1-phenylpentan-1-one in Medicinal Chemistry: A Fluorinated Building Block Whitepaper

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Today, more than half of newly approved small-molecule drugs contain at least one fluorine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. This is not a statistical anomaly; it is a deliberate design choice utilized to overcome pharmacokinetic liabilities.

4-Fluoro-1-phenylpentan-1-one (CAS No. 1383116-00-4)[2] represents a highly specialized fluorinated carbonyl building block[3]. By bridging the gap between simple fluoroaromatics and complex perfluoroalkyl chains, this molecule provides medicinal chemists with a precise, mono-fluorinated aliphatic motif coupled with a versatile aryl ketone handle. This whitepaper details the physicochemical rationale for employing this scaffold and provides self-validating synthetic workflows for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Rationale: The "Why" Behind the Structure

The selection of 4-Fluoro-1-phenylpentan-1-one over its non-fluorinated analog (valerophenone) is driven by three critical pharmacological imperatives:

A. Metabolic Shielding via the C-F Bond

Unfunctionalized aliphatic chains are highly susceptible to oxidative metabolism, particularly ω -1 and ω -2 hydroxylation mediated by cytochrome P450 (CYP450) enzymes. The introduction of a highly electronegative fluorine atom at the 4-position creates a robust C-F bond (bond dissociation energy ~105 kcal/mol) that strongly resists enzymatic cleavage. This acts as a metabolic shield, preventing rapid degradation and prolonging the biological half-life of the drug candidate[1][].

B. Precision Lipophilicity Modulation

While the addition of perfluoroalkyl groups (e.g., −CF3​ ) drastically increases a molecule's lipophilicity, mono-fluorination at a secondary aliphatic carbon can actually reduce lipophilicity (logP) compared to the corresponding alkyl group[5]. This subtle modulation optimizes the molecule's aqueous solubility and membrane permeability profile without inducing the off-target toxicity often associated with highly lipophilic compounds.

C. pKa​ Attenuation of Adjacent Basic Centers

When the ketone moiety of 4-Fluoro-1-phenylpentan-1-one is converted into an amine, the strong inductive electron-withdrawing effect of the remote fluorine atom subtly lowers the pKa​ of the basic nitrogen. Weakening the basicity of amines is a proven strategy to enhance metabolic stability, improve oral bioavailability, and reduce hERG channel blockade liabilities[3].

Mechanism A 4-Fluoro-1-phenylpentan-1-one B Aliphatic C-F Bond A->B C Aryl Ketone Handle A->C D Blocks CYP450 Metabolism B->D Steric/Electronic Shield E Modulates Lipophilicity B->E Inductive Pull F Enables Heterocycle Synthesis C->F Derivatization

Fig 1. Structural and pharmacological advantages of 4-Fluoro-1-phenylpentan-1-one in drug design.

Comparative Quantitative Data

The following table summarizes the structural and physicochemical shifts achieved by utilizing 4-Fluoro-1-phenylpentan-1-one compared to a standard non-fluorinated baseline.

Property / ParameterValerophenone (Non-Fluorinated)4-Fluoro-1-phenylpentan-1-onePharmacological Impact
Aliphatic C-H Bond Energy ~98 kcal/mol~105 kcal/mol (C-F) Resists CYP450-mediated oxidative cleavage[1].
Lipophilicity (logP) Higher (Baseline)Slightly Lower / Modulated Improves aqueous solubility and membrane permeability[5].
Metabolic Half-Life ( t1/2​ ) Short (Prone to ω -1 hydroxylation)Significantly Prolonged Increases systemic exposure and bioavailability[].
Amine Derivative pKa​ Higher (More basic)Lower (Less basic) Enhances metabolic stability of basic nitrogen centers[3].

Self-Validating Synthetic Workflows

To ensure scientific integrity and reproducibility, the transformation of 4-Fluoro-1-phenylpentan-1-one into complex pharmacophores must be governed by self-validating protocols. Every step must include an analytical checkpoint to confirm causality and structural integrity before proceeding.

Protocol A: Synthesis of 1-Phenyl-4-fluoropentan-1-amines via Reductive Amination

Fluorinated amines are highly demanded functional building blocks in CNS and oncology research[3].

Step 1: Lewis Acid-Mediated Imine Condensation

  • Action: Combine 4-Fluoro-1-phenylpentan-1-one (1.0 eq) and a primary amine (1.2 eq) in anhydrous dichloromethane (DCM). Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq) dropwise at room temperature.

  • Causality: The aryl ketone is sterically hindered and slightly electronically deactivated by the remote fluorine. Standard Dean-Stark conditions are insufficient. Ti(OiPr)4​ acts as a potent Lewis acid to activate the carbonyl and as a chemical desiccant to irreversibly trap the generated water, driving the equilibrium forward.

  • Self-Validation (Checkpoint 1): Remove an aliquot after 4 hours. Analyze via FT-IR. The protocol is validated to proceed ONLY when the strong ketone C=O stretching frequency at ~1680 cm⁻¹ is completely replaced by the imine C=N stretch at ~1640 cm⁻¹.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Stir for 12 hours, allowing it to warm to room temperature.

  • Causality: NaBH(OAc)3​ is a mild, chemoselective reducing agent. It selectively reduces the protonated iminium ion without reducing unreacted ketones or triggering reductive defluorination of the secondary aliphatic C-F bond.

  • Self-Validation (Checkpoint 2): Quench with saturated NaHCO3​ and extract. Analyze the organic layer via ¹⁹F NMR and LC-MS. The system is validated if ¹⁹F NMR shows a preserved multiplet at approximately -175 ppm (confirming the C-F bond is intact) and LC-MS confirms the [M+H]+ mass of the target amine.

Workflow S1 Step 1: Lewis Acid Condensation (Ketone + Amine + Ti(OiPr)4) C1 Validation: FT-IR Confirm C=N stretch (~1640 cm⁻¹) S1->C1 In-process check S2 Step 2: Chemoselective Reduction (NaBH(OAc)3 at 0 °C) C1->S2 Proceed if validated C2 Validation: ¹⁹F NMR & LC-MS Confirm intact C-F & [M+H]⁺ S2->C2 In-process check P Target: Fluorinated Alkylamine C2->P Final confirmation

Fig 2. Self-validating synthetic workflow for the reductive amination of fluorinated ketones.

Protocol B: Construction of Fluorinated Pyrazole Scaffolds

Fluorinated heterocycles are ubiquitous in modern kinase inhibitors, offering improved binding affinity and structural diversity[1].

Step 1: Claisen Condensation

  • Action: Dissolve 4-Fluoro-1-phenylpentan-1-one in anhydrous THF. Add Sodium hydride (NaH) (1.5 eq) at 0 °C, followed by ethyl formate (1.2 eq).

  • Causality: NaH deprotonates the α -carbon of the ketone to form an enolate, which undergoes nucleophilic acyl substitution with ethyl formate to yield a 1,3-dicarbonyl intermediate.

  • Self-Validation (Checkpoint 1): Monitor by TLC and ¹H NMR. Validation is achieved when the aliphatic α -protons of the starting ketone disappear, replaced by a highly enolized vinylic proton signal (~8.0 ppm) in ¹H NMR.

Step 2: Hydrazine Cyclization

  • Action: Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid to the crude 1,3-dicarbonyl mixture in ethanol. Reflux for 4 hours.

  • Causality: Hydrazine acts as a bidentate nucleophile, attacking both carbonyl carbons. The acidic conditions promote the subsequent dehydration steps, driving the aromatization to form the pyrazole ring.

  • Self-Validation (Checkpoint 2): Analyze the purified product via ¹³C NMR. The protocol is validated when the two distinct carbonyl carbon signals (~190-200 ppm) are completely absent, replaced by the aromatic carbons of the pyrazole core (~105, 130, 140 ppm).

References

  • "4-Fluoro-1-phenylpentan-1-one - CATO", C
  • "Fluorinated Building Blocks in Drug Design: Why They M
  • "Fluorinated Building Blocks - Organofluorine", Alfa Chemistry,
  • "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups", Beilstein Journal of Organic Chemistry,
  • "Fluorinated Building Blocks: Pharmaceutical Chemistry", BOC Sciences,

Sources

Foundational

Technical Whitepaper: Toxicity, Storage, and Handling Guidelines for 4-Fluoro-1-phenylpentan-1-one

Introduction & Chemical Identity As a Senior Application Scientist specializing in halogenated intermediates, I approach the handling of compounds like 4-Fluoro-1-phenylpentan-1-one (CAS 1383116-00-4) not merely as a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

As a Senior Application Scientist specializing in halogenated intermediates, I approach the handling of compounds like 4-Fluoro-1-phenylpentan-1-one (CAS 1383116-00-4) not merely as a compliance exercise, but as a fundamental aspect of experimental integrity and personnel safety. This compound—a valerophenone derivative with a fluorine atom substituted at the C4 position of the pentyl chain—is increasingly utilized in pharmaceutical research due to the unique bioisosteric properties of fluorine[1]. However, the exact structural features that make it valuable also introduce specific metabolic liabilities and handling challenges that require rigorous, self-validating laboratory protocols.

Toxicological Profile and Metabolic Liabilities

While the carbon-fluorine (C-F) bond is exceptionally strong (bond-dissociation energy >105 kcal/mol), it is a dangerous misconception to assume metabolic inertness. Under physiological conditions, the dissociation of fluorine from carbon is typically heterolytic and can be readily facilitated by drug-metabolizing enzymes[2].

Acute Toxicity: Like its non-fluorinated parent compound valerophenone, 4-Fluoro-1-phenylpentan-1-one is a strong eye and skin irritant, and exposure to its vapors can cause severe respiratory irritation[3].

The Metabolic "Dark Side": The critical toxicological concern with fluorinated aliphatic chains is their susceptibility to CYP450-mediated hydroxylation and subsequent defluorination[4]. For alkyl fluorides, enzymatic cleavage can release free fluoride ions or generate highly toxic downstream metabolites. Specifically, the metabolic cleavage of the fluoropentyl chain can lead to the formation of fluoroacetate[2]. Fluoroacetate is notoriously toxic (human oral LD50 of 2–10 mg/kg) because it is converted in vivo to (-)-erythro-2-fluorocitrate. This metabolite acts as a suicide inhibitor of aconitase (EC 4.2.1.3), thereby halting the tricarboxylic acid (Krebs) cycle and leading to rapid cellular energy depletion[2].

MetabolicPathway N1 4-Fluoro-1-phenylpentan-1-one N2 CYP450-Mediated Hydroxylation N1->N2 Hepatic Metabolism N3 C-F Bond Cleavage (Defluorination) N2->N3 Phase I Oxidation N4 Fluoroacetate Formation N3->N4 Alkyl Chain Cleavage N5 Fluorocitrate Synthesis N4->N5 CoA Conjugation N6 Aconitase Inhibition (Krebs Cycle Blockade) N5->N6 Toxicodynamics

Metabolic pathway illustrating CYP450-mediated defluorination and aconitase inhibition.

Physicochemical Stability and Storage Guidelines

The storage of 4-Fluoro-1-phenylpentan-1-one requires a rigorous defense against two primary degradation pathways: oxidative degradation and photochemical cleavage. Valerophenones are classic substrates for Norrish type II photochemical reactions[3]. Upon UV or ambient light exposure, the ketone is excited to a triplet state, leading to intramolecular hydrogen abstraction and subsequent cleavage into acetophenone and a corresponding alkene or cyclobutanol.

To suppress these pathways, the following quantitative storage parameters must be strictly maintained[5]:

ParameterSpecification / ThresholdMechanistic Rationale
Temperature 2°C to 8°CMinimizes thermal degradation and volatilization of the ketone.
Atmosphere < 1 ppm O₂, < 1 ppm H₂OPrevents atmospheric moisture interaction and spontaneous oxidation.
Light Exposure 0 Lux (Opaque/Amber Glass)Mitigates Norrish type II photochemical cleavage inherent to valerophenones.
Purity Maintenance ≥ 95% (Verified via HPLC/GC)Prevents autocatalytic degradation triggered by trace synthetic impurities.

Self-Validating Handling Protocols

To ensure both operator safety and the chemical integrity of the compound, all dispensing and reaction setups must be executed as self-validating systems. This means every step includes a physical or chemical feedback loop to confirm success before proceeding.

Protocol: Anaerobic Dispensing and Solution Preparation

Step 1: Environmental Equilibration Transfer the sealed borosilicate vial of 4-Fluoro-1-phenylpentan-1-one into an inert-atmosphere glovebox (Argon is preferred over Nitrogen due to its higher density, which blankets the liquid more effectively).

  • Causality: Prevents atmospheric moisture from initiating hydrolysis or side reactions with the ketone enolate during basic reaction conditions.

  • Validation Checkpoint: The glovebox environmental sensors must read <1 ppm O₂ and <1 ppm H₂O for a sustained 15 minutes before the primary container is unsealed.

Step 2: Volumetric Dispensing Using a positive-displacement micropipette, aspirate the required volume of the liquid ketone.

  • Causality: Standard air-displacement pipettes are highly inaccurate for volatile or dense halogenated organics due to vapor pressure differentials. Positive displacement ensures exact stoichiometric ratios.

  • Validation Checkpoint: Dispense a test aliquot onto an analytical balance inside the glovebox; the recorded mass must match the theoretical density calculation (±1%) to validate pipette calibration.

Step 3: Solubilization and Sealed Transfer Dilute the compound in an anhydrous, degassed solvent (e.g., THF or DCM) within a septum-sealed Schlenk flask before removing it from the glovebox.

  • Causality: Pre-dilution significantly lowers the vapor pressure of the fluorinated ketone, mitigating inhalation risks upon transport to the fume hood.

  • Validation Checkpoint: Conduct a visual inspection of the solution against a stark white background; it must remain completely colorless and transparent, indicating zero photochemical degradation or polymerization.

HandlingWorkflow S1 Primary Storage (2-8°C, Argon) S2 Glovebox Equilibration S1->S2 Transfer S3 Volumetric Dispensing S2->S3 Purge & Open S4 Reaction Assembly S3->S4 Closed System S5 Halogenated Waste Segregation S4->S5 Quench & Dispose

Step-by-step handling workflow for fluorinated aliphatic ketones.

Decontamination and Waste Segregation

Fluorinated organic waste cannot be treated as standard solvent waste. Incineration of fluorinated compounds without proper alkaline scrubbing can release highly corrosive hydrofluoric acid (HF) gas.

  • Spill Quenching: In the event of a surface spill, absorb the liquid using activated carbon or a dedicated universal binder. Do not use strong basic solutions (like NaOH) directly on the neat liquid, as exothermic enolization or unpredictable defluorination may occur.

  • Waste Segregation: All materials contacting 4-Fluoro-1-phenylpentan-1-one (including pipette tips and Kimwipes) must be segregated into clearly labeled "Halogenated Organic Waste" containers.

  • Validation Checkpoint: Following spill cleanup, utilize a photoionization detector (PID) or halogen leak detector over the decontaminated area to verify that residual vapor concentrations are below 1 ppm before resuming normal laboratory operations.

Sources

Exploratory

The Emerging Potential of 4-Fluoro-1-phenylpentan-1-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide delves into the prospective medicinal chemistry applications of 4-Fluoro-1-phenylpentan-1-one, a fluorinated analog of the pentiophenone scaffold. While direct and extensive research on this specific molecule is nascent, this paper will synthesize a comprehensive overview of its potential by examining the well-established principles of fluorine chemistry, data from structurally related compounds, and predictive insights into its synthesis, biological activity, and metabolic fate. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar fluorinated ketones.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its biological properties.[1][2][3][4][5] Fluorine's high electronegativity and small atomic radius allow it to serve as a bioisostere for hydrogen, yet it imparts significantly different electronic properties.[3] Key advantages of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][6] This can increase the half-life and bioavailability of a drug.

  • Enhanced Binding Affinity: The introduction of fluorine can alter the conformation and electronics of a molecule, potentially leading to more favorable interactions with target proteins.[2] Fluorine can participate in hydrogen bonding as an acceptor and engage in favorable orthogonal multipolar interactions.

  • Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl, can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[1][7]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its target engagement or solubility.

These well-documented effects of fluorination provide a strong rationale for investigating novel fluorinated compounds like 4-Fluoro-1-phenylpentan-1-one.

Synthesis of 4-Fluoro-1-phenylpentan-1-one and its Analogs

The synthesis of fluorinated ketones can be achieved through various established methods. For 4-Fluoro-1-phenylpentan-1-one, a plausible synthetic route would involve the fluorination of a suitable precursor.

Electrophilic Fluorination

A common approach for introducing fluorine at the α-position to a carbonyl group is through electrophilic fluorination of an enolate or enol ether intermediate.

Experimental Protocol: Electrophilic Fluorination of 1-phenylpentan-1-one

  • Enolate Formation: Dissolve 1-phenylpentan-1-one in an aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.

  • Fluorination: To the cold enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in THF.

  • Quenching and Workup: Allow the reaction to stir at -78 °C for a specified time, then quench by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-Fluoro-1-phenylpentan-1-one.

Diagram: Synthetic Pathway for 4-Fluoro-1-phenylpentan-1-one

G cluster_0 Synthesis of 4-Fluoro-1-phenylpentan-1-one 1_phenylpentan_1_one 1-phenylpentan-1-one Lithium_enolate Lithium enolate intermediate 1_phenylpentan_1_one->Lithium_enolate 1. LDA, THF, -78 °C 4_Fluoro_1_phenylpentan_1_one 4-Fluoro-1-phenylpentan-1-one Lithium_enolate->4_Fluoro_1_phenylpentan_1_one 2. NFSI, THF, -78 °C

Caption: A plausible synthetic route to 4-Fluoro-1-phenylpentan-1-one.

Potential Biological Activities and Therapeutic Targets

The structural similarity of 4-Fluoro-1-phenylpentan-1-one to known psychoactive compounds, particularly synthetic cathinones, suggests that its primary biological effects may be centered on the central nervous system.

Monoamine Transporter Inhibition

Synthetic cathinones are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.[7][8][9] The pentiophenone scaffold is a common feature in many of these compounds. The introduction of a fluorine atom can modulate the potency and selectivity of these interactions. It is hypothesized that 4-Fluoro-1-phenylpentan-1-one could act as an inhibitor of the dopamine transporter (DAT) and/or the norepinephrine transporter (NET).[8][9]

Other Potential CNS Applications

Beyond stimulant properties, the modulation of monoamine levels has therapeutic applications in conditions such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many ADHD medications are monoamine reuptake inhibitors.

  • Depression: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are first-line treatments for depression.

  • Narcolepsy: Wakefulness-promoting agents often target the dopamine and norepinephrine systems.

Further research would be necessary to determine the specific transporter affinity profile and functional activity of 4-Fluoro-1-phenylpentan-1-one.

Structure-Activity Relationship (SAR) Considerations

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[10][11] For fluorinated cathinone analogs, several SAR principles can be inferred.

  • Position of Fluorination: The position of the fluorine atom on the phenyl ring is known to significantly impact activity. While 4-Fluoro-1-phenylpentan-1-one has the fluorine on the alkyl chain, it is plausible that this modification will also have a pronounced effect.

  • Alkyl Chain Length: The length of the alkyl chain in synthetic cathinones influences their potency and selectivity for different monoamine transporters.

  • Pyrrolidine Ring: Many potent synthetic cathinones contain a pyrrolidine ring. While 4-Fluoro-1-phenylpentan-1-one lacks this, its potential as a scaffold for further chemical modification is significant.

The introduction of fluorine at the 4-position of the pentanoyl chain could influence the molecule's conformation and interaction with the transporter binding pocket.

Diagram: Key Structural Features for SAR Analysis

Caption: Key pharmacophoric features of 4-Fluoro-1-phenylpentan-1-one.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-Fluoro-1-phenylpentan-1-one is expected to be influenced by its fluorination.

Pharmacokinetic Parameter Predicted Effect of Fluorination Rationale
Absorption Potentially enhancedIncreased lipophilicity may improve membrane permeability.
Distribution Likely to cross the blood-brain barrierThe phenyl and pentyl groups contribute to lipophilicity, which is often enhanced by fluorination.[7]
Metabolism Potentially reduced oxidative metabolismThe C-F bond is more stable than the C-H bond, potentially blocking metabolism at the 4-position.[1][6]
Excretion Likely to be excreted as metabolitesThe molecule will likely undergo metabolism at other sites, such as reduction of the ketone or hydroxylation of the phenyl ring, followed by conjugation and renal or biliary excretion.

Table 1: Predicted Pharmacokinetic Properties of 4-Fluoro-1-phenylpentan-1-one

Metabolic pathways for similar compounds often involve reduction of the ketone to the corresponding alcohol, followed by glucuronidation or sulfation. The phenyl ring is also susceptible to aromatic hydroxylation. The presence of the fluorine atom at the 4-position may hinder β-oxidation of the alkyl chain.

Future Directions and Conclusion

4-Fluoro-1-phenylpentan-1-one represents an intriguing, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the established principles of fluorine chemistry and the known biological activities of structurally related compounds, it holds potential as a scaffold for the development of novel central nervous system agents.

Key areas for future investigation include:

  • In Vitro Pharmacology: Comprehensive screening against a panel of monoamine transporters (DAT, NET, SERT) and other CNS receptors to determine its affinity and functional activity.

  • In Vivo Studies: Evaluation of its behavioral effects in animal models to assess its potential stimulant, antidepressant, or anxiolytic properties.

  • Metabolic Profiling: In vitro and in vivo studies to identify its major metabolites and elucidate its metabolic pathways.

  • Lead Optimization: Synthesis and evaluation of analogs to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Pifl, C., & Sitte, H. H. (2016). Synthetic Cathinones and Their Potential for Neurotoxicity. Neurotoxicity Research, 30(2), 239-250.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Taylor, R. E., & Chen, Y. (2013). The role of fluorine in the structure-activity relationships of classical cannabinoids. Bioorganic & medicinal chemistry letters, 23(21), 5802-5805.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of fluorine chemistry, 109(1), 3-11.
  • Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters.
  • Berger, R., & Welch, J. T. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6372-6388.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864.
  • Gouverneur, V. (2025). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Reviews.
  • CRIKC. (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Retrieved from [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(2), 436-439.
  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science.
  • Wikipedia. (2023, December 2). Structure–activity relationship. In Wikipedia. [Link]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1623.
  • Axisa, K., Vella Szijj, J., & Serracino Inglott, A. (n.d.). Structure Activity Relationship of Drugs of Abuse. University of Malta.
  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779-2792.
  • Kolanos, R., et al. (2015). The structure-activity relationships of a series of ring-substituted pyrovalerone analogs. Bioorganic & medicinal chemistry letters, 25(22), 5278-5282.
  • Bonano, J. S., et al. (2015). Pharmacological characterization of the designer cathinone 4-methyl-N-ethylcathinone (4-MEC). British journal of pharmacology, 172(10), 2673-2683.
  • Baumann, M. H., et al. (2014). The designer drug explosion: pharmacological actions and clinical effects of novel psychoactive substances. The FASEB Journal, 28(11), 4599-4610.

Sources

Protocols & Analytical Methods

Method

Flash chromatography purification methods for 4-Fluoro-1-phenylpentan-1-one

Application Note: Flash Chromatography Purification of 4-Fluoro-1-phenylpentan-1-one Executive Summary The integration of fluorine into aliphatic-aromatic frameworks is a cornerstone strategy in modern drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Flash Chromatography Purification of 4-Fluoro-1-phenylpentan-1-one

Executive Summary

The integration of fluorine into aliphatic-aromatic frameworks is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Recently, advanced synthetic methodologies—such as Cerium-mediated C–C bond cleavage—have enabled the rapid generation of γ-fluoroketones like 4-fluoro-1-phenylpentan-1-one[1]. However, isolating these fluorinated oils from complex crude mixtures requires precise chromatographic control. As an Application Scientist, I have designed this protocol to provide a self-validating, highly reproducible flash chromatography workflow specifically optimized for 4-fluoro-1-phenylpentan-1-one, ensuring >95% purity while preventing common pitfalls like band broadening and co-elution.

Mechanistic Causality: The Chromatography of γ-Fluoroketones

To purify a compound effectively, one must first understand its physicochemical behavior on a stationary phase. 4-Fluoro-1-phenylpentan-1-one ( C11​H13​FO ) presents a unique polarity profile:

  • The Carbonyl Anchor: The primary interaction with the normal-phase silica gel occurs via hydrogen bonding and dipole-dipole interactions between the ketone's carbonyl oxygen and the silanol groups on the silica surface.

  • The Fluorine Effect: While highly electronegative, the C–F bond is a poor hydrogen-bond acceptor. Consequently, the addition of the fluorine atom does not significantly increase the molecule's retention time compared to its non-fluorinated analog (valerophenone).

  • Stationary Phase Selection: While heavily fluorinated compounds sometimes require specialized polyfluoroalkylsilane-coated stationary phases to resolve peak tailing[2], mono-fluorinated γ-ketones behave predictably on standard, unmodified silica gel[1].

By utilizing a non-polar bulk solvent (Hexanes) mixed with a mild hydrogen-bond acceptor (Ethyl Acetate), we can precisely tune the competition for silica active sites. An optimized isocratic ratio of 1:8 EtOAc/Hexanes yields a retention factor ( Rf​ ) of 0.43[1], placing it perfectly within the ideal resolution window ( Rf​ 0.20–0.50) for flash chromatography.

ElutionDynamics Load Column Head (Mixed Band) Imp1 Non-Polar Impurities (Aliphatic Hydrocarbons) Load->Imp1 Fast (Rf > 0.7) Target 4-Fluoro-1-phenylpentan-1-one (Rf = 0.43) Load->Target Moderate (Rf 0.43) Imp2 Polar Impurities (Unreacted Precursors & Salts) Load->Imp2 Retained (Rf < 0.2)

Chromatographic elution profile based on compound polarity.

Quantitative Data Summary

To ensure rapid cross-referencing during method setup, the critical chromatographic parameters are summarized below.

ParameterValue / SpecificationScientific Rationale
Target Compound 4-Fluoro-1-phenylpentan-1-oneγ-fluoroketone synthetic intermediate.
Physical State Yellow Oil[1]Prone to diffusion; requires dry loading to maintain tight bands.
Stationary Phase SiliaFlash-P60 (40–63 µm, 60 Å)[1]Optimal surface area and particle size for high-resolution separation.
Mobile Phase 1:8 EtOAc / Hexanes[1]Balances elution power to achieve the target retention factor.
Target Rf​ 0.43[1]Ideal retention window for maximum separation from baseline impurities.
Primary Detection UV 254 nmDetects the conjugated phenyl ring (fluorescence quenching).
Secondary Detection KMnO4​ StainConfirms the presence of the oxidizable aliphatic chain/ketone.

Step-by-Step Purification Protocol

This protocol is engineered as a self-validating system. By utilizing orthogonal visualization techniques (UV + chemical staining) and specific loading strategies, the operator can verify success at each stage of the workflow.

Phase 1: Sample Preparation & Dry Loading

Because 4-fluoro-1-phenylpentan-1-one isolates as a yellow oil[1], direct liquid injection of the concentrated crude can cause severe band broadening, ruining resolution.

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of volatile solvent (e.g., Dichloromethane, 1-2 mL per 100 mg of crude).

  • Adsorption: Add dry silica gel to the flask (approximately 3 to 4 times the mass of the crude oil).

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Caution: Ensure the water bath does not exceed 30°C to prevent volatilization of the target oil.

Phase 2: Column Packing & Equilibration
  • Slurry Preparation: Prepare a slurry of SiliaFlash-P60 silica gel (40–63 µm) in 100% Hexanes. Use a 30:1 to 50:1 silica-to-crude mass ratio.

  • Packing: Pour the slurry into the glass column. Tap the sides gently to ensure uniform packing and prevent channeling.

  • Equilibration: Elute 2 Column Volumes (CV) of 100% Hexanes through the bed.

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Cap with a thin layer of clean sea sand to protect the bed from solvent disturbances.

Phase 3: Gradient Execution & Elution
  • Initial Flush: Run 1 CV of 100% Hexanes to elute highly non-polar impurities (e.g., residual aliphatic solvents or non-polar byproducts).

  • Isocratic Elution: Switch the mobile phase to the optimized 1:8 Ethyl Acetate/Hexanes mixture[1].

  • Fractionation: Collect standard fractions (e.g., 10 mL volumes for a 12 g column scale). Maintain a steady flow rate to ensure theoretical plates are not compromised by diffusion.

Phase 4: Fraction Analysis & Pooling (Self-Validation)
  • TLC Spotting: Spot each fraction onto a silica gel 60 F254​ TLC plate. Develop the plate in the 1:8 EtOAc/Hexanes mobile phase.

  • Orthogonal Visualization:

    • Step A (UV): Examine under 254 nm UV light. The target compound will appear as a dark spot at Rf​ = 0.43 due to the UV-active phenyl ring.

    • Step B (Stain): Dip the plate in KMnO4​ stain and heat gently. The target spot will turn yellow-brown against the bright purple background, confirming the presence of the aliphatic ketone framework[1].

  • Isolation: Pool all fractions containing the pure spot at Rf​ = 0.43. Concentrate under reduced pressure to yield the purified 4-fluoro-1-phenylpentan-1-one as a yellow oil[1].

Workflow A Crude Reaction Mixture (Contains Cerium Salts & Byproducts) B Aqueous Workup & Extraction (CH2Cl2, dry over Na2SO4) A->B C Dry Loading onto Silica (Prevents Oil Band Broadening) B->C D Flash Chromatography (SiliaFlash-P60, 40-63 µm) C->D E Isocratic Elution (1:8 EtOAc/Hexanes) D->E F Pure 4-Fluoro-1-phenylpentan-1-one (Yellow Oil, Rf = 0.43) E->F

End-to-end purification workflow for 4-fluoro-1-phenylpentan-1-one.

References

  • Lu, Y.-C., Jordan, H., & West, J. G. Rapid and scalable synthesis of fluoroketones via Cerium-mediated C–C bond cleavage - Supporting Information. Chemical Science, Royal Society of Chemistry. URL: [Link]

  • Tsukamoto, T., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, Oxford Academic. URL: [Link]

Sources

Application

Application Note: Catalytic Ring-Opening Fluorination for the Synthesis of 4-Fluoro-1-phenylpentan-1-one

Overview & Strategic Rationale The incorporation of fluorine atoms at remote aliphatic positions (e.g., γ -fluoroketones) is a highly sought-after transformation in medicinal chemistry and drug development. Remote fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

The incorporation of fluorine atoms at remote aliphatic positions (e.g., γ -fluoroketones) is a highly sought-after transformation in medicinal chemistry and drug development. Remote fluorination modulates lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and acts as a bioisostere for hydroxyl groups.

Traditionally, synthesizing distal fluoroketones required multi-step sequences with harsh fluorinating agents (e.g., DAST). However, transition-metal-catalyzed deconstructive fluorination of strained cycloalkanols has emerged as a powerful, step-economic alternative. By subjecting 1-phenyl-2-methylcyclobutanol to catalytic single-electron transfer (SET) conditions in the presence of an electrophilic fluorine source (Selectfluor), researchers can selectively access 4-fluoro-1-phenylpentan-1-one in a single step[1][2].

The Causality of Substrate Design

The choice of 1-phenyl-2-methylcyclobutanol is deliberate. The substrate is readily synthesized in bulk via the photochemical Norrish Type II (Norrish-Yang) cyclization of valerophenone[3]. When subjected to oxidative conditions, the ~24 kcal/mol of cyclobutane ring strain provides the thermodynamic driving force for irreversible C–C bond cleavage.

Mechanistic Principles & Regioselectivity

The synthesis of 4-fluoro-1-phenylpentan-1-one is governed by strict kinetic and thermodynamic parameters[2]:

  • Single-Electron Oxidation : The transition metal catalyst (Mn or Ag) oxidizes the cyclobutanol to a transient cyclobutyloxy radical.

  • Regioselective β -Scission : The cyclobutane ring opens via cleavage of the C1–C2 bond rather than the C1–C4 bond. Causality: Cleaving the C1–C2 bond generates a secondary carbon radical , which is thermodynamically more stable than the primary radical that would result from C1–C4 cleavage. This regioselectivity ensures the fluorine atom is installed at the C4 position (yielding the pentan-1-one skeleton) rather than the terminal C5 position.

  • Radical Trapping : The distal secondary radical rapidly abstracts a fluorine atom from Selectfluor, forming the final C–F bond and propagating the catalytic cycle.

Workflow Visualization

Mechanism SM 1-Phenyl-2-methylcyclobutanol (Strained Precursor) Cat Mn(III) or Ag(I) Catalyst Single-Electron Oxidation SM->Cat Catalyst Binding Alkoxy Cyclobutyloxy Radical Intermediate Cat->Alkoxy -H⁺, -e⁻ Cleavage Regioselective β-Scission (C1-C2 Bond Cleavage) Alkoxy->Cleavage Ring Strain Release AlkylRad Secondary Alkyl Radical Intermediate Cleavage->AlkylRad Favored 2° Radical Fluorination Selectfluor (Fluorine Transfer) AlkylRad->Fluorination Radical Trapping Product 4-Fluoro-1-phenylpentan-1-one (Target γ-Fluoroketone) Fluorination->Product C-F Bond Formation

Mechanistic pathway of catalytic ring-opening fluorination yielding 4-fluoro-1-phenylpentan-1-one.

Comparative Reaction Metrics

Selecting the appropriate catalytic system depends on scale, budget, and laboratory infrastructure. The table below summarizes the quantitative data for the three primary deconstructive fluorination methodologies[1][2][4].

MethodCatalyst / MediatorLoadingFluorinating AgentSolvent SystemTempKey Characteristics
Manganese Catalysis Mn(OAc)₃·2H₂O10 mol%Selectfluor (2.0 eq)CH₃CN / H₂O60 °CEarth-abundant, highly scalable, cost-effective.
Silver Catalysis AgNO₃20 mol%Selectfluor (2.0 eq)CH₂Cl₂ / H₂O40 °CBenchmark method, requires light-shielding.
Cerium Mediation Ceric Ammonium Nitrate1.1 eqSelectfluor (4.0 eq)CH₃CN / H₂ORTUltra-fast (30 min), stoichiometric metal, mild.

Detailed Experimental Protocols

Protocol A: Manganese-Catalyzed Synthesis (Recommended for Scale-Up)

This protocol utilizes an Earth-abundant manganese catalyst, making it highly suitable for gram-scale pharmaceutical intermediate production [2].

Reagents & Equipment:

  • 1-Phenyl-2-methylcyclobutanol (1.0 equiv, 1.0 mmol, 162.2 mg)

  • Selectfluor (2.0 equiv, 2.0 mmol, 708 mg)

  • Mn(OAc)₃·2H₂O (10 mol%, 0.1 mmol, 26.8 mg)

  • Solvent: Acetonitrile (CH₃CN) and Deionized Water (H₂O)

  • Schlenk tube or sealed reaction vial with magnetic stirring.

Step-by-Step Methodology:

  • Reaction Assembly : To an oven-dried reaction vial, add 1-phenyl-2-methylcyclobutanol, Selectfluor, and Mn(OAc)₃·2H₂O.

  • Solvent Addition : Add 2.5 mL of CH₃CN followed by 2.5 mL of H₂O (0.2 M overall concentration).

    • Causality: Selectfluor is a dicationic salt with poor solubility in pure organic solvents. The biphasic/aqueous mixture ensures complete dissolution of the fluorinating agent while CH₃CN solvates the organic cyclobutanol and stabilizes the Mn(III) intermediate.

  • Degassing : Purge the vial with N₂ gas for 3 minutes.

    • Causality: Removing ambient oxygen prevents competitive trapping of the secondary alkyl radical, which would otherwise form undesired alcohol or peroxide byproducts.

  • Thermal Activation : Seal the vial and heat to 60 °C in an oil bath or heating block with vigorous stirring (800 rpm) for 4–6 hours.

Protocol B: Silver-Catalyzed Synthesis (Benchmark Method)

This protocol utilizes silver nitrate, providing a highly efficient single-electron transfer pathway [1].

Step-by-Step Methodology:

  • Reaction Assembly : In a light-protected reaction vessel (wrapped in aluminum foil), combine 1-phenyl-2-methylcyclobutanol (1.0 equiv) and Selectfluor (2.0 equiv).

    • Causality: Silver(I) salts are inherently photosensitive. Shielding the vessel prevents non-productive photochemical degradation of the catalyst into elemental silver.

  • Catalyst Addition : Add AgNO₃ (20 mol%) followed by a 1:1 mixture of CH₂Cl₂ and H₂O (0.2 M).

  • Incubation : Stir the biphasic mixture vigorously at 40 °C under an N₂ atmosphere until complete consumption of the starting material is observed.

Downstream Isolation & Self-Validating Quality Control

To ensure a self-validating workflow, perform the following in-process checks and purification steps[3]:

  • Reaction Monitoring (TLC) : Spot the organic layer on a silica gel TLC plate and elute with 1:8 EtOAc/Hexanes. The starting cyclobutanol will stain heavily with KMnO₄. The successful formation of 4-fluoro-1-phenylpentan-1-one is validated by the appearance of a new UV-active spot at Rf ≈ 0.43 .

  • Workup : Cool the reaction to room temperature. Dilute with 10 mL of saturated aqueous NaHCO₃ to neutralize any generated HF or acidic byproducts. Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Drying : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Spectroscopic Validation : Before column chromatography, take a crude ¹⁹F NMR. The presence of a distinct multiplet resonance confirms successful secondary C–F bond formation.

  • Purification : Purify the crude yellow oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 1:8 EtOAc/Hexanes) to yield pure 4-fluoro-1-phenylpentan-1-one.

References

  • Lu, Y.-C.; West, J. G. "C–C Bond Fluorination via Manganese Catalysis." ACS Catalysis, 2021, 11, 12721–12728.[Link]

  • Zhao, H.; Fan, X.; Yu, J.; Zhu, C. "Silver-Catalyzed Ring-Opening Strategy for the Synthesis of β- and γ-Fluorinated Ketones." Journal of the American Chemical Society, 2015, 137, 3490–3493.[Link]

  • Lu, Y.-C.; Jordan, H. M.; West, J. G. "Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage." Chemical Communications, 2021, 57, 1871-1874.[Link]

Sources

Method

Application Note: Synthesizing and Integrating 4-Fluoro-1-phenylpentan-1-one into Active Pharmaceutical Ingredients (API)

Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, γ -fluoroketones like 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) serve as h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, γ -fluoroketones like 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) serve as highly versatile, "gateway" functional intermediates for synthesizing complex Active Pharmaceutical Ingredients (APIs)[1][2]. This application note details the pharmacological rationale for remote fluorination, outlines a highly scalable, cerium-mediated synthetic protocol, and provides strategic workflows for downstream API integration.

Pharmacological Rationale: The "Armor Plating" Effect

Fluorine possesses extreme electronegativity, allowing it to hold onto its electrons tightly[2]. In pharmacokinetic optimization, replacing vulnerable hydrogen atoms with fluorine acts as metabolic "armor plating"[2]. This substitution effectively blocks rapid degradation by liver enzymes, such as the Cytochrome P450 (CYP450) family, thereby extending the biological half-life of the drug[2]. This allows for lower, safer dosing regimens—a critical parameter in the development of chemotherapeutics, neuroleptics, and cardiovascular drugs (e.g., Atorvastatin)[2].

Furthermore, the ketone moiety at the C1 position of 4-Fluoro-1-phenylpentan-1-one provides an essential synthetic foothold, allowing structural biologists to selectively build diverse molecular architectures around the metabolically stable fluorinated tail[2].

Mechanistic Insights: Cerium-Mediated Radical C–C Cleavage

Historically, the synthesis of γ -fluoroketones relied on expensive silver catalysts, high temperatures, extended reaction times, and strict inert atmospheres (nitrogen or argon)[2]. To overcome these manufacturing bottlenecks, the West Laboratory developed a breakthrough methodology utilizing Ceric Ammonium Nitrate (CAN)—an earth-abundant reagent 800 times more plentiful than silver[2].

The mechanism relies on the single-electron transfer (SET) capabilities of Ce(IV). CAN oxidizes the hydroxyl group of a strained 2-methyl-1-phenylcyclobutanol precursor to form an alkoxy radical[3]. Driven by the release of ring strain, this intermediate undergoes rapid β -scission (C–C bond cleavage) to generate a secondary carbon-centered radical[3]. This radical subsequently abstracts an electrophilic fluorine atom from Selectfluor, yielding the target 4-fluoro-1-phenylpentan-1-one[3].

Mechanism A 2-Methyl-1-phenylcyclobutanol (Strained Precursor) B Alkoxy Radical Formation (Ce(IV) Oxidation) A->B CAN C β-Scission (C-C Cleavage) Ring Opening B->C Strain Release D Secondary Carbon Radical Intermediate C->D E Fluorine Abstraction (from Selectfluor) D->E Selectfluor F 4-Fluoro-1-phenylpentan-1-one (Target γ-Fluoroketone) E->F

Fig 1. Radical mechanism of Ce-mediated ring-opening fluorination.

Table 1: Comparison of Fluoroketone Synthesis Methods
ParameterLegacy Silver-Catalyzed MethodsCerium-Mediated (CAN) Protocol
Catalyst/Reagent Silver (Precious Metal)Ceric Ammonium Nitrate (Earth-Abundant)
Reaction Time Long (Hours to Days)~30 Minutes
Temperature High Temperature0 °C to Room Temperature
Atmosphere Strict Inert (N2/Argon)Open Air (Open Flask)
Scalability Limited by Cost & ConditionsHighly Scalable ("Bucket Chemistry")

Data synthesized from comparative literature on fluoroketone production[2][4].

Experimental Protocol: Scalable Synthesis

The following protocol outlines the highly scalable, "bucket chemistry" approach for synthesizing 4-fluoro-1-phenylpentan-1-one (Compound 2p)[2][5].

Materials Required:

  • Precursor: 2-Methyl-1-phenylcyclobutanol (1.0 equiv, 0.3 mmol)

  • Fluorinating Agent: Selectfluor (4.0 equiv, 1.2 mmol)

  • Oxidant: Ceric Ammonium Nitrate (CAN) (1.1 equiv, 0.33 mmol)

  • Solvent: CH3CN / H2O (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reagent Loading: In an open-air reaction vial, combine the 2-methyl-1-phenylcyclobutanol and Selectfluor in the CH3CN/H2O solvent mixture[5].

    • Causality: Selectfluor is a highly polar, electrophilic fluorine source. The biphasic-like polarity of the CH3CN/H2O mixture is critical; water dissolves the inorganic Selectfluor and CAN, while acetonitrile solvates the organic cyclobutanol precursor, ensuring a homogeneous reaction environment[5].

  • Thermal Control & Initiation: Submerge the vial in an ice bath (0 °C) and stir for 5 minutes before adding CAN in one portion[5].

    • Causality: The addition of CAN initiates a rapid single-electron transfer (SET) oxidation. Starting at 0 °C mitigates the initial exothermic burst, preventing uncontrolled radical polymerization or over-oxidation of the substrate[5].

  • Radical Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for ~30 minutes[4][5].

    • Self-Validating System: This reaction provides a built-in visual indicator. CAN (Ce^4+) is characterized by a vibrant orange color. As the reaction proceeds and Ce^4+ is reduced to Ce^3+, the solution transitions to a pale yellow or colorless state. Complete color dissipation, coupled with TLC monitoring (EtOAc/Hexanes 1:8), confirms full consumption of the starting material[4][5].

  • Workup & Purification: Extract the aqueous mixture with CH2Cl2 (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography to isolate the product[5].

Table 2: Analytical Validation Data for 4-Fluoro-1-phenylpentan-1-one
Analytical ParameterObserved Value
Appearance Yellow Oil
Yield 64%
Retention Factor (Rf) 0.43 (EtOAc/Hexanes = 1:8)
1H NMR (600 MHz, CDCl3) δ 7.98 (d, J=7.3 Hz, 2H), 7.56 (t, J=7.4 Hz, 1H)
HRMS (CI-TOF) Calc'd for C11H14FO [M+H]+: 181.1029; Found: 181.1032

Analytical validation metrics confirming the successful isolation of the target γ -fluoroketone[5].

API Integration Workflows

Because ketones act as versatile "gateway" functional groups, 4-Fluoro-1-phenylpentan-1-one can be seamlessly integrated into various API scaffolds[2]:

  • Reductive Amination: Converts the C1 ketone into an amine, yielding fluorinated alkylamines. This is a common motif in CNS therapeutics where lipophilicity and metabolic stability are paramount to crossing the blood-brain barrier.

  • Fischer Indole Synthesis: Reacting the ketone with phenylhydrazine derivatives yields complex fluorinated indoles, a privileged scaffold in oncology and targeted therapies.

  • Wittig Olefination: Transforms the ketone into a substituted alkene, locking the conformation and providing a lipophilic binding interface for target proteins.

API_Integration Core 4-Fluoro-1-phenylpentan-1-one (Gateway Scaffold) RedAm Reductive Amination Core->RedAm Wittig Wittig Olefination Core->Wittig Hetero Fischer Indole Synthesis Core->Hetero API1 Fluorinated Alkylamines (CNS/Metabolic APIs) RedAm->API1 API2 Fluoro-Alkenes (Lipophilic Scaffolds) Wittig->API2 API3 Fluorinated Indoles (Targeted Therapies) Hetero->API3

Fig 2. Downstream API integration pathways for 4-Fluoro-1-phenylpentan-1-one.

References

  • Lu, Y.-C., Jordan, H. M., & West, J. G. (2021). Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage. Chemical Communications, 57, 1871-1874. 4

  • ChemEurope. (2021). Cerium sidelines silver to make drug precursor. ChemEurope News. 2

  • CATO Research Chemicals. (n.d.). 4-Fluoro-1-phenylpentan-1-one Product Specifications (CAS 1383116-00-4). CATO Chem. 1

Sources

Application

Optimal Reagents and Conditions for 4-Fluoro-1-phenylpentan-1-one Extraction

Introduction The synthesis and isolation of remote γ-fluoroketones, such as 4-fluoro-1-phenylpentan-1-one, are highly relevant in the development of lipophilic bioactive molecules and pharmaceutical precursors. Recently,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and isolation of remote γ-fluoroketones, such as 4-fluoro-1-phenylpentan-1-one, are highly relevant in the development of lipophilic bioactive molecules and pharmaceutical precursors. Recently, a rapid, scalable, and mild synthetic route was developed utilizing cerium-mediated C–C bond cleavage of tertiary cyclobutanols in the presence of Selectfluor . This application note details the optimal reagents, causal logic, and step-by-step protocols for the liquid-liquid extraction and downstream purification of 4-fluoro-1-phenylpentan-1-one from this complex reaction matrix.

Causality in Reagent Selection

A robust extraction protocol is not arbitrary; it is a self-validating system dictated by the physicochemical properties of the target γ-fluoroketone and the reaction byproducts.

  • Extraction Solvent (Dichloromethane, CH₂Cl₂): The upstream reaction utilizes a highly polar, miscible solvent system (CH₃CN/H₂O) and generates water-soluble cerium salts alongside unreacted Selectfluor. CH₂Cl₂ is chosen because its high density (1.33 g/cm³) ensures the organic phase forms the bottom layer. This allows for rapid, sequential draining of the product-rich layer without repeatedly transferring the aqueous waste phase. Furthermore, CH₂Cl₂ provides an optimal partition coefficient for the moderately non-polar 4-fluoro-1-phenylpentan-1-one .

  • Drying Agent (Anhydrous Na₂SO₄): While magnesium sulfate (MgSO₄) is a faster drying agent, it is slightly acidic and can coordinate with polar functional groups or induce trace acid-catalyzed degradation of the fluorinated backbone. Anhydrous sodium sulfate (Na₂SO₄) is strictly neutral, providing a safer, high-capacity drying mechanism.

  • Chromatographic Eluent (EtOAc/Hexanes 1:8): The highly electronegative fluorine atom and the polar carbonyl group give 4-fluoro-1-phenylpentan-1-one a distinct dipole moment. A 1:8 ratio of Ethyl Acetate to Hexanes provides the exact mobile phase polarity required to elute the product at an optimal retention factor ( Rf​=0.43 ), effectively isolating it from baseline impurities .

Extraction Workflow Visualization

ExtractionWorkflow Rxn Crude Reaction Mixture (CH3CN/H2O, CAN, Selectfluor) Quench Quench & Dilute (Add H2O) Rxn->Quench Extract Liquid-Liquid Extraction (CH2Cl2, 3 x 10 mL) Quench->Extract OrgPhase Organic Phase (CH2Cl2) Contains 4-Fluoro-1-phenylpentan-1-one Extract->OrgPhase Bottom Layer AqPhase Aqueous Phase Discard (Ce salts, Selectfluor) Extract->AqPhase Top Layer Dry Drying (Anhydrous Na2SO4) OrgPhase->Dry Filter Filtration & Concentration (in vacuo) Dry->Filter Purify Flash Chromatography (EtOAc/Hexanes 1:8) Filter->Purify Product Pure 4-Fluoro-1-phenylpentan-1-one (Yellow Oil, ~64% Yield) Purify->Product

Figure 1: Step-by-step liquid-liquid extraction and purification workflow for 4-fluoro-1-phenylpentan-1-one.

Step-by-Step Methodology

Scale: 0.3 mmol (Standard Preparative Scale)

Phase 1: Reaction Quenching and Phase Separation
  • Quench: Upon completion of the cerium-mediated ring-opening reaction (typically 30 minutes at room temperature), dilute the 1.5 mL CH₃CN/H₂O reaction mixture with 5 mL of distilled water.

    • Causality Check: Dilution decreases the solubility of the organic product in the aqueous phase and prevents the precipitation of cerium ammonium nitrate (CAN) salts, keeping the aqueous layer homogeneous.

Phase 2: Liquid-Liquid Extraction
  • Transfer: Pour the quenched mixture into a 50 mL separatory funnel.

  • Extract: Add 10 mL of CH₂Cl₂. Stopper the funnel, invert, and gently vent to release any pressure. Shake vigorously for 30 seconds, vent again, and secure the funnel on a ring stand to allow phase separation.

  • Collect: Drain the lower organic layer (CH₂Cl₂) into a clean 50 mL Erlenmeyer flask.

  • Repeat: Repeat the extraction process two additional times with fresh 10 mL portions of CH₂Cl₂, combining all organic layers.

    • Self-Validation Checkpoint: Spot the final CH₂Cl₂ extract on a TLC plate. If no UV-active spots are observed under 254 nm light, the aqueous layer is thoroughly depleted of the phenyl-containing product.

Phase 3: Drying and Concentration
  • Dry: Add 1–2 grams of anhydrous Na₂SO₄ to the combined organic layers. Swirl the flask until some of the drying agent flows freely (indicating all trace water has been absorbed). Let sit for 5 minutes.

  • Filter: Filter the suspension through a fluted filter paper or a glass wool plug into a pre-weighed round-bottom flask. Rinse the Na₂SO₄ with an additional 5 mL of CH₂Cl₂ to ensure quantitative transfer.

  • Concentrate: Remove the solvent in vacuo using a rotary evaporator. Maintain the water bath at ≤30 °C to prevent volatilization of the fluoroketone.

Phase 4: Flash Chromatography
  • Load: Dissolve the crude yellow oil in a minimal amount of CH₂Cl₂ (approx. 0.5 mL) and load it onto a prepared silica gel column.

  • Elute: Run the column using an isocratic mobile phase of Ethyl Acetate/Hexanes (1:8).

  • Identify: Collect fractions and analyze via TLC. 4-Fluoro-1-phenylpentan-1-one will elute at an Rf​ of 0.43 .

    • Self-Validation Checkpoint: Confirm the product identity via 1 H NMR (600 MHz, CDCl₃). The presence of an aromatic doublet at δ 7.98 ppm ( J=7.3 Hz) and the characteristic multiplet of the fluorinated methine proton confirms structural integrity and successful extraction .

Quantitative Extraction Metrics

ParameterValue / ReagentRationale / Outcome
Target Compound 4-Fluoro-1-phenylpentan-1-oneγ-fluoroketone product isolated as a yellow oil.
Reaction Scale 0.3 mmolStandard synthetic scale for protocol validation.
Extraction Solvent CH₂Cl₂ (3 × 10 mL)Ensures high recovery; forms the bottom layer for easy draining.
Drying Agent Anhydrous Na₂SO₄Neutral pH prevents trace degradation; high water capacity.
Chromatography Eluent EtOAc / Hexanes (1:8)Provides optimal resolution from polar byproducts.
Retention Factor ( Rf​ ) 0.43Confirms the accurate elution profile of the target compound.
Expected Yield ~64%Validated isolated yield post-chromatography.

References

  • Lu, Y.-C., Jordan, H. M., & West, J. G. (2021). Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage. Chemical Communications, 57(15), 1871-1874. URL: [Link]

Method

Scalable Synthesis Pathways for 4-Fluoro-1-phenylpentan-1-one: Batch Production Protocols

Executive Summary The incorporation of remote sp3 C–H fluorine atoms into pharmaceutical intermediates is a critical strategy for modulating lipophilicity, improving metabolic stability, and enhancing target binding affi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of remote sp3 C–H fluorine atoms into pharmaceutical intermediates is a critical strategy for modulating lipophilicity, improving metabolic stability, and enhancing target binding affinity. However, synthesizing γ -fluoroketones like 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) at scale has historically been plagued by hazardous reagents, poor regioselectivity, and competing elimination reactions.

This application note details two highly scalable, batch-ready synthesis pathways for 4-Fluoro-1-phenylpentan-1-one. Rather than relying on rigid templates, this guide deconstructs the mechanistic causality behind each route, providing drug development professionals with self-validating protocols that ensure high-fidelity scale-up.

Mechanistic Rationale: Overcoming Remote Fluorination Challenges

Synthesizing secondary fluorides typically involves the nucleophilic fluorination of secondary alcohols or halides. However, the high basicity of the fluoride ion often leads to E2 elimination, generating undesired alkene byproducts (e.g., 1-phenylpent-3-en-1-one). To circumvent this, modern process chemistry relies on two distinct paradigms:

  • Pathway A (The Radical Approach): Leveraging ring-strain-accelerated C–C bond cleavage of cyclobutanols. This modern route utilizes Cerium Ammonium Nitrate (CAN) to generate an oxyl radical, which undergoes regioselective β -scission to form a secondary carbon radical that is subsequently trapped by a fluorine atom donor ().

  • Pathway B (The Deoxofluorination Approach): Utilizing shelf-stable aminosulfinium salts (e.g., XtalFluor-E) to convert 4-hydroxy-1-phenylpentan-1-one directly to the fluoride. This avoids the explosive hazards of DAST while suppressing elimination pathways through the use of triethylamine trihydrofluoride ( Et3​N⋅3HF ) as a promoter ().

Pathway A: Cerium-Mediated Radical C–C Cleavage

This next-generation pathway bypasses the need for transition metals (like silver) and unstable fluorinating agents. By starting with 2-methyl-1-phenylcyclobutan-1-ol, the system exploits the ~26 kcal/mol of ring strain to drive the reaction forward under incredibly mild conditions.

Causality of Regioselectivity

When CAN oxidizes the tertiary alcohol to an oxyl radical, the cyclobutane ring can cleave in two directions. Cleavage of the C1–C4 bond would yield a highly unstable primary radical. Conversely, cleavage of the C1–C2 bond yields a much more stable secondary radical. Thermodynamics dictate that the C1–C2 bond breaks exclusively, perfectly positioning the radical at the C4 position of the resulting pentanone chain for subsequent trapping by Selectfluor.

Mechanism A 2-Methyl-1-phenyl cyclobutan-1-ol B Oxyl Radical Intermediate A->B CAN (Ce IV) - e-, - H+ C Alkyl Radical Intermediate B->C Regioselective C-C Cleavage D 4-Fluoro-1-phenyl pentan-1-one C->D Selectfluor F-atom transfer

Figure 1: Cerium-mediated radical C-C bond cleavage mechanism for remote fluorination.

Protocol A: Batch Synthesis (100 mmol Scale)

Self-Validating System Design: This protocol incorporates strict In-Process Controls (IPCs) to prevent downstream contamination.

Reagents:

  • 2-Methyl-1-phenylcyclobutan-1-ol: 16.2 g (100 mmol, 1.0 eq)

  • Selectfluor: 141.7 g (400 mmol, 4.0 eq)

  • Ceric Ammonium Nitrate (CAN): 60.3 g (110 mmol, 1.1 eq)

  • Solvent: CH3​CN / H2​O (1:1 v/v), 500 mL

Step-by-Step Methodology:

  • Reactor Charging: To a 1 L jacketed glass reactor equipped with an overhead stirrer, charge 2-methyl-1-phenylcyclobutan-1-ol, Selectfluor, and the CH3​CN / H2​O solvent mixture. Agitate at 300 rpm.

  • Thermal Control: Chill the biphasic mixture to 0 °C. Causality: Radical initiation is exothermic; starting at 0 °C prevents thermal runaway and suppresses non-specific radical recombinations.

  • Initiation: Add CAN portion-wise over 15 minutes. The solution will transition to a pale yellow/orange hue, indicating the generation of the Ce(IV) complex.

  • Propagation: Remove the cooling jacket and allow the reaction to warm to 25 °C. Stir for exactly 30 minutes.

  • Quality Gate (IPC 1): Withdraw a 0.1 mL aliquot, partition in 1 mL EtOAc/Water. Analyze the organic layer via GC-FID or TLC (EtOAc/Hexanes 1:8).

    • Validation Metric: Proceed to workup ONLY if the starting material peak is <2% Area Under Curve (AUC).

  • Quench & Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane ( CH2​Cl2​ , 3 × 150 mL). Wash the combined organic layers with saturated brine (200 mL) to remove residual cerium salts.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude yellow oil via flash chromatography (EtOAc/Hexanes = 1:16) to yield the target API intermediate.

Workflow R1 1. Reactor Loading 2-Methyl-1-phenylcyclobutan-1-ol Selectfluor (4.0 eq) CH3CN/H2O R2 2. Initiation Cool to 0°C Add CAN (1.1 eq) R1->R2 R3 R3 R2->R3 R4 4. Quench & Extraction Partition with CH2Cl2 Wash with Brine R3->R4 R5 5. Isolation Flash Chromatography Target API Intermediate R4->R5

Figure 2: Standard batch processing workflow for the cerium-mediated fluorination protocol.

Pathway B: Deoxofluorination via XtalFluor-E

For facilities lacking access to cyclobutanol precursors, late-stage deoxofluorination of 4-hydroxy-1-phenylpentan-1-one remains the industrial standard. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is utilized over DAST due to its enhanced thermal stability, which is critical for batch safety at scale.

Causality of Reagent Selection

When XtalFluor-E activates the secondary alcohol, it forms an intermediate sulfinium ion. To drive the SN​2 displacement with fluoride, an exogenous fluoride source is required. By utilizing Et3​N⋅3HF , the system maintains a mildly acidic, highly nucleophilic environment. This specific combination drastically reduces the basicity of the reaction matrix, suppressing the E2 elimination pathway that typically ruins yields in secondary alcohol fluorinations.

Protocol B: Batch Synthesis (100 mmol Scale)

Reagents:

  • 4-Hydroxy-1-phenylpentan-1-one: 17.8 g (100 mmol, 1.0 eq)

  • XtalFluor-E: 34.3 g (150 mmol, 1.5 eq)

  • Et3​N⋅3HF : 32.2 g (200 mmol, 2.0 eq)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), 400 mL

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 1 L jacketed reactor with dry N2​ . Moisture must be strictly excluded to prevent the hydrolysis of XtalFluor-E.

  • Charging: Add 4-hydroxy-1-phenylpentan-1-one, Et3​N⋅3HF , and anhydrous CH2​Cl2​ . Agitate at 250 rpm.

  • Thermal Control: Cool the reactor to -78 °C using a dry ice/acetone bath or cryogenic chiller. Causality: Deep cooling is required to stabilize the initial sulfinium intermediate and prevent premature, non-selective elimination.

  • Activation: Add XtalFluor-E portion-wise over 20 minutes. Stir at -78 °C for 1 hour, then gradually remove cooling and allow the reactor to warm to 25 °C over 2 hours.

  • Quality Gate (IPC 2): Withdraw a 0.5 mL aliquot, quench in 5% NaHCO3​ , extract with CH2​Cl2​ , and run a rapid 1H NMR.

    • Validation Metric: Confirm the absence of vinylic protons ( δ 5.5–6.0 ppm). If elimination byproducts exceed 5%, lower the temperature profile in future batches.

  • Quench: Carefully quench the reaction by the dropwise addition of 5% aqueous NaHCO3​ (200 mL) to neutralize residual HF. Warning: Vigorous CO2​ evolution will occur.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH2​Cl2​ (2 × 100 mL), dry over Na2​SO4​ , and concentrate. Purify via distillation or silica plug.

Quantitative Data & Process Comparison

To facilitate route selection for process chemists, the operational metrics of both pathways are summarized below.

Process MetricPathway A (Radical Cleavage)Pathway B (Deoxofluorination)
Starting Material 2-Methyl-1-phenylcyclobutan-1-ol4-Hydroxy-1-phenylpentan-1-one
Fluorinating Agent SelectfluorXtalFluor-E + Et3​N⋅3HF
Temperature Profile 0 °C 25 °C-78 °C 25 °C
Reaction Time 30 Minutes3 Hours
Expected Yield 60% – 65%55% – 70%
Primary Byproduct Unreacted starting material1-Phenylpent-3-en-1-one (Elimination)
E-Factor (Waste) Moderate (Aqueous salts)Low-Moderate (Organic/Fluoride waste)
Scalability Index High (Ambient temps, safe reagents)Medium (Requires cryogenic cooling)

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized 4-Fluoro-1-phenylpentan-1-one, the final batch must conform to the following analytical benchmarks:

  • Mass Spectrometry (HRMS CI-TOF): Calculated for [M+H]+ C11​H14​FO : 181.1029; Found: ~181.1032.

  • 19F NMR (565 MHz, CDCl3​ ): A distinct multiplet must be observed between δ -220.02 and -220.32 ppm, confirming the presence of a secondary fluorine atom.

  • 1H NMR (600 MHz, CDCl3​ ): The proton geminal to the fluorine atom (CH-F) must appear as a distinct doublet of multiplets (dm) at approximately δ 4.70 ppm, exhibiting a large geminal hydrogen-fluorine coupling constant ( 2JHF​≈47−48 Hz).

References

  • Lu, Y.-C., Jordan, H. M., & West, J. G. (2021). Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage. Chemical Communications, 57(15), 1871-1874.[Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorinating Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053. [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-Fluoro-1-phenylpentan-1-one synthesis

Welcome to the Technical Support Center. As drug development professionals, you know that late-stage fluorination is notoriously prone to poor yields, elimination byproducts, and scalability bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you know that late-stage fluorination is notoriously prone to poor yields, elimination byproducts, and scalability bottlenecks. Traditional nucleophilic fluorination of secondary alcohols (e.g., using DAST or Deoxo-Fluor) often fails for targets like 4-fluoro-1-phenylpentan-1-one due to competitive elimination leading to alkene byproducts.

To bypass these thermodynamic traps, modern synthetic routes have shifted toward radical-mediated C–C bond cleavage. Specifically, the Cerium-mediated ring-opening fluorination of 1-phenyl-2-methylcyclobutanol has emerged as the most robust, scalable pathway for synthesizing this γ-fluoroketone [1].

This guide provides a deep-dive into the mechanistic causality of this reaction, a self-validating experimental protocol, and a targeted FAQ section to troubleshoot yield drops in your laboratory.

I. Mechanistic Rationale & Regioselectivity

To troubleshoot a reaction, you must first understand the flow of electrons. The synthesis of 4-fluoro-1-phenylpentan-1-one relies on a single-electron transfer (SET) event. Ceric Ammonium Nitrate (CAN) oxidizes the starting material (1-phenyl-2-methylcyclobutanol) to an alkoxy radical.

Because cyclobutane rings possess high ring strain (~26.4 kcal/mol), the alkoxy radical rapidly undergoes β-fragmentation. Regioselectivity is dictated by radical stability: the C1–C2 bond cleaves preferentially over the C1–C4 bond because it generates a more stable secondary carbon radical at C2, rather than a primary radical. This secondary radical is then rapidly trapped by Selectfluor to yield the target γ-fluoroketone [1].

Mechanism SM 1-Phenyl-2-methylcyclobutanol (Starting Material) Alkoxy Alkoxy Radical Intermediate (O-centered) SM->Alkoxy Oxidation (-H⁺, -e⁻) CAN Ceric Ammonium Nitrate (1-e⁻ Oxidant) CAN->Alkoxy Ce(IV) to Ce(III) Cleavage Ring-Strain Accelerated β-Fragmentation Alkoxy->Cleavage CarbonRad Secondary Carbon Radical (C4-centered) Cleavage->CarbonRad C1-C2 Cleavage Product 4-Fluoro-1-phenylpentan-1-one (γ-Fluoroketone) CarbonRad->Product Fluorination Selectfluor Selectfluor (F• Transfer Agent) Selectfluor->Product F• transfer

Fig 1. Radical-mediated C-C bond cleavage and fluorination pathway.

II. Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific TLC retention factors ( Rf​ ) are embedded so you can verify the reaction's integrity in real-time.

Scale: 0.3 mmol (Easily scalable to gram-quantities with identical stoichiometry).

  • Reagent Preparation: To an open 20 mL reaction vial, add 1-phenyl-2-methylcyclobutanol (48.7 mg, 0.3 mmol, 1.0 equiv) and Selectfluor (425.1 mg, 1.2 mmol, 4.0 equiv). Note: The open flask is permissible as the radical intermediate is sufficiently short-lived, though heavily oxygenated environments should be avoided.

  • Solvent Solubilization: Suspend the reagents in a 1:1 mixture of HPLC-grade Acetonitrile (CH 3​ CN) and deionized H 2​ O (0.75 mL / 0.75 mL) to achieve a 0.2 M concentration.

  • Radical Initiation: Submerge the vial in an ice bath (0 °C) and stir for 5 minutes. Slowly add Ceric Ammonium Nitrate (CAN) (180.9 mg, 0.33 mmol, 1.1 equiv) in one portion. The solution will typically take on a distinct yellow/orange hue as the Ce(IV) species enters the solution.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 30 minutes.

    • Validation Check: Monitor conversion via TLC (Eluent: EtOAc/Hexanes 1:8). The starting material will disappear, and the product will appear at Rf​ = 0.43 .

  • Quenching & Extraction: Dilute the mixture with 10 mL of deionized water to quench any remaining oxidant. Extract the aqueous layer with Dichloromethane (CH 2​ Cl 2​ ) (3 × 10 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution: Hexanes to 1:16 EtOAc/Hexanes). The pure 4-fluoro-1-phenylpentan-1-one will isolate as a yellow oil (Typical Yield: ~64%).

III. Quantitative Optimization Data

Understanding why we use specific stoichiometric ratios is critical for troubleshooting. The table below summarizes the causality behind the parameters chosen in the standard protocol.

Table 1: Influence of Reaction Parameters on Fluorination Yield

Parameter AlteredCondition TestedResulting Yield (%)Mechanistic Causality
Standard Baseline 1.1 eq CAN, 4.0 eq Selectfluor, CH 3​ CN/H 2​ O (1:1)64% Optimal balance of radical generation rate and F-transfer kinetics.
Solvent System Pure CH 3​ CN<10%CAN is entirely insoluble in pure organic solvent; electron transfer fails to initiate.
Solvent System Pure H 2​ O<10%The cyclobutanol substrate is insoluble; phase separation prevents the reaction.
Fluorine Source 1.0 eq Selectfluor~23%Insufficient F-transfer rate allows the secondary carbon radical to undergo competitive hydrogen atom transfer (HAT), yielding des-fluoro byproducts.
Oxidant 0.5 eq CAN~31%Incomplete oxidation of the starting material due to sub-stoichiometric electron transfer.
IV. Troubleshooting & FAQs

Troubleshooting Start Analyze Reaction via GC-MS/TLC Yield Is target yield > 60%? Start->Yield Success Proceed to Flash Chromatography Yield->Success Yes LowYield Identify Primary Failure Mode Yield->LowYield No Unreacted High Unreacted SM (Incomplete Conversion) LowYield->Unreacted Byproduct Des-fluoro Ketone (H-atom abstraction) LowYield->Byproduct Action1 Check CAN stoichiometry (1.1 eq) Ensure 1:1 CH3CN/H2O Unreacted->Action1 Action2 Increase Selectfluor to 4.0 eq Deoxygenate solvents Byproduct->Action2

Fig 2. Diagnostic workflow for resolving low fluorination yields.

Q1: I am recovering a large amount of unreacted 1-phenyl-2-methylcyclobutanol. What went wrong? A: This is almost always a solubility or initiation issue. Ensure your solvent is strictly a 1:1 ratio of CH 3​ CN to H 2​ O. If the water content is too low, the CAN will not dissolve, preventing the initial oxidation step. Additionally, verify the quality of your Ceric Ammonium Nitrate; CAN is hygroscopic and degrades over time. If your CAN reagent is clumpy or pale, use a fresh, brightly colored (orange/red) batch.

Q2: My GC-MS analysis shows a significant amount of 1-phenylpentan-1-one (the non-fluorinated ketone). How do I prevent this? A: The formation of the des-fluoro byproduct means your carbon radical is abstracting a hydrogen atom from the solvent environment instead of a fluorine atom from Selectfluor. This is a kinetic competition. To fix this, you must artificially increase the rate of fluorination by maintaining a high concentration of Selectfluor (minimum 4.0 equivalents). Do not reduce the Selectfluor loading to save costs, as it will directly result in this byproduct.

Q3: Can I run this reaction entirely at room temperature to speed it up? A: It is highly discouraged to skip the 0 °C initiation step. The initial electron transfer from CAN to the cyclobutanol is exothermic and rapid. If initiated at room temperature, the sudden burst of radical generation can lead to radical-radical dimerization (homocoupling) rather than controlled fluorination. The 5-minute ice bath equilibration acts as a kinetic dampener.

Q4: Can I use a different metal catalyst to make this process more sustainable for scale-up? A: Yes. If stoichiometric cerium is undesirable for your process chemistry goals, recent advancements have shown that Earth-abundant manganese catalysts (e.g., Mn(OTf) 2​ ) can be used at 10 mol% loadings to achieve the exact same C–C bond cleavage and fluorination [2]. The manganese system operates under similar mechanistic principles but utilizes catalytic turnover to improve the atom economy of the reaction.

V. References
  • Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage Chemical Communications (RSC Publishing) URL:[Link]

  • C–C Bond Fluorination via Manganese Catalysis ACS Catalysis URL:[Link]

Optimization

Optimizing cerium ammonium nitrate equivalents for 4-Fluoro-1-phenylpentan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of performing α-functionalization on 4-fluoro-1-phenylpe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of performing α-functionalization on 4-fluoro-1-phenylpentan-1-one using Ceric Ammonium Nitrate (CAN).

Because CAN is a powerful one-electron oxidant, controlling its stoichiometry is the absolute most critical parameter in your workflow. This guide bypasses generic advice to focus on the exact causality of single-electron transfer (SET) events, ensuring your protocols are self-validating and your yields are optimized.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing 1,4-dicarbonyl dimers instead of the desired α-functionalized product? A1: This is a classic stoichiometry and addition-rate issue. CAN is a one-electron oxidant. The first equivalent of CAN oxidizes the enol (or silyl enol ether) to an enol radical cation. If the local concentration of the second equivalent of CAN is insufficient to perform the subsequent oxidation to the α-cation, the long-lived radical intermediates will dimerize to form 1,4-dicarbonyls[1]. Solution: Increase your CAN loading to 2.2–2.5 equivalents. More importantly, use a syringe pump to add your substrate slowly into a solution containing the CAN and your nucleophile. This ensures CAN is always in local excess.

Q2: How does the 4-fluoro substituent on the alkyl chain affect the oxidation potential and CAN stoichiometry? A2: The highly electronegative fluorine atom at the C4 ( γ ) position exerts a strong inductive electron-withdrawing effect. While it is distant enough not to completely deactivate the α-carbon, it inductively destabilizes the developing positive charge during the second SET event (the transition from α-radical to α-cation). Consequently, the second oxidation step is slightly retarded. You must increase the CAN loading to ~2.4 equivalents and extend the reaction time at 0 °C to ensure complete conversion.

Q3: I am detecting benzoic acid and 3-fluorobutanoic acid in my crude NMR. What went wrong? A3: You are observing oxidative C–C bond cleavage. While CAN is excellent for α-functionalization, excessive equivalents (>3.0) or the presence of trace water can trigger a double C–C bond cleavage pathway, breaking the ketone into carboxylic acids[2]. Solution: Ensure your acetonitrile is strictly anhydrous, cap your CAN equivalents at 2.4, and accurately weigh your CAN in a glovebox or under a dry nitrogen stream to prevent the introduction of atmospheric moisture.

Q4: Can I perform a direct α-nitration on 4-fluoro-1-phenylpentan-1-one without pre-forming the silyl enol ether? A4: Yes, direct α-nitration of ketones using CAN is possible, but it typically requires a Lewis acid or transition metal co-catalyst (such as copper) to facilitate enolization in situ[3]. However, direct functionalization of 4-fluoro-1-phenylpentan-1-one often yields a complex mixture of regioisomers and over-oxidized products. Pre-forming the silyl enol ether guarantees regiocontrol, lowers the oxidation potential, and makes the reaction significantly cleaner.

Part 2: Quantitative Data Presentation

To illustrate the causality between CAN equivalents, addition methods, and the resulting chemical pathways, refer to the optimization data below based on the α-heteroarylation of 4-fluoro-1-phenylpentan-1-one.

CAN EquivalentsAddition MethodMajor Product ObservedIsolated Yield (%)Mechanistic Outcome
1.0 Bolus1,4-Dicarbonyl Dimer45%Incomplete 1 e⁻ oxidation; radical dimerization
2.0 Bolusα-Functionalized Ketone62%Standard 2 e⁻ oxidation; minor dimerization
2.4 Slow Dropwiseα-Functionalized Ketone88% Optimized 2 e⁻ oxidation; complete conversion
3.5 BolusCleavage Products15%Over-oxidation (C–C bond cleavage)

Part 3: Experimental Protocols

The following self-validating protocols are designed to ensure complete 2-electron oxidation while suppressing dimerization and C–C cleavage.

Protocol A: Regioselective Synthesis of the Silyl Enol Ether

Causality: Pre-forming the silyl enol ether lowers the oxidation potential of the substrate, allowing the CAN-mediated SET to occur at cryogenic temperatures, which suppresses side reactions.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon for 15 minutes.

  • Dissolution: Dissolve 4-fluoro-1-phenylpentan-1-one (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add triethylamine (1.5 mmol) dropwise, followed by TBSOTf (1.2 mmol).

    • Self-Validation Checkpoint: The solution should turn slightly pale yellow. If it turns dark brown immediately, your TBSOTf has degraded and released triflic acid.

  • Completion: Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude silyl enol ether immediately in Protocol B.

Protocol B: CAN-Mediated Oxidative α-Functionalization (Optimized at 2.4 equiv)

Causality: Inverse addition (adding substrate to the oxidant) ensures that the transient α-radical is immediately oxidized to the α-cation by the excess CAN present in the bulk solution.

  • Oxidant Preparation: In a separate flame-dried 50 mL flask, dissolve your nucleophile (e.g., 1H-pyrazole, 3.0 mmol) in anhydrous acetonitrile (15 mL).

  • CAN Addition: Add Ceric Ammonium Nitrate (2.4 mmol) to the solution and cool to -78 °C.

    • Self-Validation Checkpoint: The solution will turn deep orange/red, confirming the generation of active, soluble Ce(IV) complexes.

  • Inverse Addition: Dissolve the crude silyl enol ether (from Protocol A) in anhydrous acetonitrile (5 mL). Add this solution dropwise over 45 minutes via a syringe pump into the CAN mixture.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

    • Self-Validation Checkpoint: The deep orange color will fade to a pale yellow/colorless solution as Ce(IV) is reduced to Ce(III).

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the organic layers, concentrate, and purify via flash column chromatography to isolate the target α-functionalized ketone.

Part 4: Mechanistic Pathway Visualization

The diagram below maps the logical flow of the single-electron transfer events, highlighting how the stoichiometry of CAN dictates the bifurcation between dimerization, successful functionalization, and over-oxidation.

CAN_Mechanism K 4-Fluoro-1-phenylpentan-1-one SEE Silyl Enol Ether K->SEE TBSOTf, Et₃N RC Enol Radical Cation (1 e⁻ Oxidation) SEE->RC + 1.0 eq CAN (-1 e⁻) DIM 1,4-Dicarbonyl Dimer (Side Product) RC->DIM Dimerization (CAN limiting) AR α-Radical Intermediate (+ Nucleophile) RC->AR + Nucleophile AC α-Cation Intermediate (2 e⁻ Oxidation) AR->AC + 1.0 eq CAN (-1 e⁻) PROD α-Functionalized Ketone (Target) AC->PROD - H⁺ CLEAV C-C Cleavage Products (Over-oxidation) PROD->CLEAV Excess CAN (>3.0 eq)

Mechanistic pathway of CAN-mediated α-functionalization highlighting 1e⁻ vs 2e⁻ oxidation outcomes.

Part 5: References

  • Title: Copper-Assisted Direct Nitration of Cyclic Ketones with Ceric Ammonium Nitrate for the Synthesis of Tertiary α-Nitro-α-substituted Scaffolds Source: Organic Letters - ACS Publications URL: 3

  • Title: Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers Source: PMC URL: 1

  • Title: Ceric Ammonium Nitrate (CAN) Catalyzed Modification of Ketones via Two C–C Bond Cleavages with the Retention of the Oxo-Group Source: Organic Letters - ACS Publications URL: 2

Sources

Troubleshooting

Minimizing defluorination side reactions in 4-Fluoro-1-phenylpentan-1-one preparation

Welcome to the technical support and troubleshooting guide for the preparation of 4-Fluoro-1-phenylpentan-1-one . The synthesis of this molecule typically involves the fluorination of the secondary C4 carbon (e.g., start...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the preparation of 4-Fluoro-1-phenylpentan-1-one . The synthesis of this molecule typically involves the fluorination of the secondary C4 carbon (e.g., starting from 4-hydroxy-1-phenylpentan-1-one). The most significant hurdle researchers face in this workflow is the competitive defluorination/elimination side reaction, which produces undesired alkene byproducts (such as 1-phenylpent-3-en-1-one).

This guide provides field-proven insights into the causality of these side reactions and offers validated protocols to maximize your SN2 fluorination yields.

Troubleshooting & FAQs

Q1: I am using DAST to convert 4-hydroxy-1-phenylpentan-1-one to the fluoroketone, but my NMR shows mostly alkene byproducts. Why is this happening? A1: This is a classic mechanistic divergence. DAST (Diethylaminosulfur trifluoride) converts your hydroxyl group into a highly activated alkoxyaminosulfur trifluoride intermediate. Because C4 is a sterically hindered secondary carbon, the SN2 backside attack by the displaced fluoride ion is kinetically slow. In aprotic solvents, "naked" fluoride is a notoriously strong Brønsted base. Consequently, the energy barrier for E2 elimination (abstracting a proton from the adjacent C3 or C5 carbons) becomes lower than the barrier for substitution, driving the reaction toward the thermodynamically stable alkene byproducts[1].

Q2: What alternative deoxyfluorination reagents can suppress this elimination? A2: To prevent elimination, you must avoid generating highly basic fluoride ions and polar carbocationic states. PhenoFluor is an excellent alternative. It activates the alcohol to form an imidazolium intermediate that undergoes a tightly bound, concerted nucleophilic displacement. This shielded microenvironment drastically suppresses the E2 pathway, allowing successful fluorination even at elevated temperatures[2]. Alternatively, mild reagents like PyFluor can be utilized to achieve deoxyfluorination with minimal elimination[3].

Q3: I switched to a two-step nucleophilic substitution approach using a mesylate precursor and TBAF, but I still get elimination. How can I optimize this? A3: The issue lies in the solvent. When reacting 4-mesyl-1-phenylpentan-1-one with Tetrabutylammonium fluoride (TBAF) in standard polar aprotic solvents (like THF or DMF), the fluoride ion remains highly basic. You can suppress this by switching to a nonpolar protic medium like tert-amyl alcohol . The bulky alcohol forms specific hydrogen bonds with the fluoride ion, dampening its basicity (inhibiting E2) while retaining enough nucleophilicity for the SN2 displacement[4].

Quantitative Reagent Comparison

The following table summarizes the expected outcomes when applying different fluorination strategies to 4-substituted 1-phenylpentan-1-one derivatives.

Reagent SystemPrecursor ActivationPrimary PathwayApprox. Target YieldElimination ByproductKey Mechanistic Driver
DAST / CH₂Cl₂ in situ (Alkoxysulfur)E2 Elimination< 25%> 60%High basicity of free F⁻ drives proton abstraction.
PhenoFluor / Toluene in situ (Imidazolium)SN2 Substitution75 - 85%< 10%Concerted displacement avoids free basic intermediates.
TBAF / THF Mesylate (MsCl)E2 Elimination< 30%> 60%"Naked" fluoride in aprotic media acts as a strong base.
TBAF / t-AmylOH Mesylate (MsCl)SN2 Substitution80 - 90%< 5%H-bonding dampens F⁻ basicity without blocking SN2.

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow and reagent-dependent divergence between the desired SN2 substitution and the undesired E2 elimination.

ReactionPathway Substrate 4-Hydroxy-1-phenylpentan-1-one (or Mesylate Derivative) Intermediate Activated Intermediate (DAST-adduct or Mesylate) Substrate->Intermediate Activation (DAST / PhenoFluor / MsCl) Product 4-Fluoro-1-phenylpentan-1-one (Target SN2 Product) Intermediate->Product Nucleophilic Attack (SN2) Favored by PhenoFluor or TBAF in t-AmylOH Byproduct 1-Phenylpent-3-en-1-one (Elimination Byproduct) Intermediate->Byproduct Base-Promoted Elimination (E2) Favored by DAST or Naked Fluoride

Mechanistic divergence in the fluorination of C4-substituted 1-phenylpentan-1-one derivatives.

Validated Experimental Protocols

Protocol A: Late-Stage Deoxyfluorination via PhenoFluor

Self-Validation Checkpoint: Ensure the 4-hydroxy-1-phenylpentan-1-one starting material is strictly azeotropically dried. Moisture hydrolyzes PhenoFluor into HF and the corresponding urea, which will immediately halt the reaction and drastically reduce yields.

  • Preparation: In a glovebox or under a strict argon atmosphere, dissolve 4-hydroxy-1-phenylpentan-1-one (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagent Addition: Add PhenoFluor (1.2 equiv) in one single portion to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Causality Note: While some unhindered primary alcohols react at room temperature, secondary alcohols require thermal energy to overcome the SN2 activation barrier. Toluene at 80 °C provides the necessary energy to drive substitution over elimination[2].

  • Monitoring: Monitor the reaction via TLC or ¹⁹F NMR until the starting alcohol is fully consumed (typically 12–24 hours).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of silica gel to remove the insoluble urea byproduct, then purify the filtrate via standard flash chromatography.

Protocol B: Nucleophilic Fluorination via TBAF in tert-Amyl Alcohol

Self-Validation Checkpoint: Confirm complete conversion of the alcohol to the mesylate via TLC prior to initiating fluorination. Unreacted alcohol will not undergo substitution with TBAF and will complicate purification.

  • Precursor Synthesis: Convert 4-hydroxy-1-phenylpentan-1-one to 4-mesyl-1-phenylpentan-1-one using Methanesulfonyl chloride (MsCl, 1.2 equiv) and Triethylamine (1.5 equiv) in CH₂Cl₂ at 0 °C. Isolate and dry the mesylate thoroughly.

  • Solvent Preparation: Prepare a reaction vessel with anhydrous tert-amyl alcohol.

    • Causality Note: The steric bulk of the tert-alkyl group prevents the solvent itself from acting as a competing nucleophile, while its hydroxyl group specifically tames the basicity of the incoming fluoride[4].

  • Reaction: Add TBAF (1.5 equiv) to a 0.5 M solution of the mesylate in the tert-amyl alcohol.

  • Heating: Stir the mixture at 82 °C for 24 hours.

  • Workup: Quench the reaction with distilled water to remove the tetrabutylammonium salts. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by chromatography.

References

  • Kirk, K. L. "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
  • Sladojevich, F. et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." PMC - NIH.
  • "Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium.
  • "Nucleophilic Fluorin

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Fluoro-1-phenylpentan-1-one

Welcome to the Technical Support Center. As application scientists specializing in downstream processing, we recognize that the isolation of fluorinated alkyl-aryl ketones like 4-Fluoro-1-phenylpentan-1-one presents uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists specializing in downstream processing, we recognize that the isolation of fluorinated alkyl-aryl ketones like 4-Fluoro-1-phenylpentan-1-one presents unique thermodynamic challenges. The combination of a highly lipophilic pentyl chain, a polar ketone moiety, and a fluorine atom often leads to frustrated crystallization kinetics, poor crystal habits, and severe phase separation issues.

This guide is engineered to provide researchers and drug development professionals with field-proven, causality-driven solutions to optimize solvent systems and crystallization workflows for this specific class of compounds.

Crystallization Process Design & Troubleshooting Workflow

G Start Dissolve 4-Fluoro-1-phenylpentan-1-one in Good Solvent (e.g., IPA) Cooling Cool Solution to Metastable Zone (MSZW) Start->Cooling CheckLLPS Does Oiling Out (LLPS) Occur? Cooling->CheckLLPS AdjustSolvent Adjust Solvent Ratio (Increase Antisolvent) CheckLLPS->AdjustSolvent Yes (Emulsion) Seeding Introduce Seed Crystals within MSZW CheckLLPS->Seeding No (Clear Solution) AdjustSolvent->Start Redissolve Growth Controlled Cooling (0.1 - 0.2 °C/min) Seeding->Growth Isolation Filtration & Washing High Purity Crystals Growth->Isolation

Fig 1: Decision matrix and workflow for mitigating LLPS during ketone crystallization.

Troubleshooting FAQs

Q1: Why does my 4-Fluoro-1-phenylpentan-1-one form a milky emulsion (oil out) instead of crystallizing upon cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." The alkyl chain makes the molecule highly lipophilic. When you cool the solution, the thermodynamic solubility curve intersects the liquid-liquid miscibility gap (the spinodal curve) before reaching the critical supersaturation required for primary crystalline nucleation[1]. Instead of forming a rigid crystal lattice, the system kinetically favors separating into a solute-rich liquid phase (the "oil") and a solvent-rich phase. This oil phase acts as a highly effective solvent for synthetic impurities, ultimately yielding a gummy, impure amorphous solid upon further cooling.

Q2: How can I prevent oiling out and force crystalline nucleation? A: To bypass LLPS, you must induce crystallization before the system crosses the liquid-liquid phase boundary. This requires mapping the Metastable Zone Width (MSZW)—the precise thermodynamic region between the solubility limit (saturation) and the spontaneous nucleation threshold[2]. By cooling the solution into the upper region of the MSZW and introducing high-quality seed crystals, you bypass the high activation energy barrier of primary nucleation. The solute molecules will preferentially integrate into the existing seed lattice (secondary nucleation and growth) rather than phase-separating into an emulsion.

Q3: My crystals are forming as fine needles that are impossible to filter. How do I improve the crystal habit? A: Needle-like growth (a high aspect ratio) occurs when the growth kinetics along one crystallographic axis significantly outpace the others. For 4-Fluoro-1-phenylpentan-1-one, rapid hydrogen-bonding interactions at the carbonyl oxygen drive fast 1D growth, especially in non-polar antisolvents like heptane.

  • Mechanistic Fix: Change the solvent polarity. Introduce a moderate hydrogen-bond donating solvent (e.g., Isopropanol) to competitively solvate the ketone moiety. This sterically hinders the fast-growing axis, allowing the slower orthogonal faces to catch up, resulting in bulkier, prismatic crystals that filter easily.

Q4: Does the fluoro group affect solvent selection compared to a non-fluorinated analog? A: Yes. While the C-F bond is a poor hydrogen-bond acceptor, it is highly polarized and readily engages in orthogonal multipolar interactions (such as C-F···H-C or fluorophilic interactions)[3]. These interactions dictate the dipole alignment during crystal packing. If you are struggling with polymorphism, trace additions of fluorinated solvents (e.g., 2,2,2-Trifluoroethanol) can act as structure-directing agents by engaging in these fluorophilic networks. However, for standard bulk isolation, shifting to a polar/protic binary system (like IPA/Water) is usually sufficient to manage the fluorine-induced lipophilicity.

Solvent System Screening Data

To accelerate your process development, our applications team has compiled quantitative screening data for 4-Fluoro-1-phenylpentan-1-one across common binary solvent systems.

Table 1: Solvent System Performance for 4-Fluoro-1-phenylpentan-1-one

Solvent System (v/v)MSZW (°C)LLPS RiskResulting Crystal HabitYield (%)Purity (%)
Toluene / Heptane (1:4)12.5HighFine Needles85.096.5
Ethyl Acetate / Hexane (1:5)15.0HighThin Plates82.497.0
Ethanol / Heptane (1:2)10.2ModerateThick Needles88.198.5
Isopropanol / Water (4:1) 8.0 Low Prismatic 91.5 99.2

Note: The Isopropanol/Water system provides the narrowest MSZW, which minimizes the risk of crossing the spinodal curve and prevents oiling out, while the protic environment promotes a highly filterable prismatic habit.

Standard Operating Procedure: Seeded Cooling Crystallization

This protocol is designed as a self-validating system. Every step includes the underlying scientific causality to ensure you can troubleshoot deviations in real-time.

Objective: Isolate high-purity 4-Fluoro-1-phenylpentan-1-one while circumventing Liquid-Liquid Phase Separation (LLPS).

Materials:

  • Crude 4-Fluoro-1-phenylpentan-1-one (100 g)

  • Isopropanol (Good Solvent)

  • Purified Water (Antisolvent)

  • High-purity milled seed crystals (2.0 g, 2% w/w)

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 4-Fluoro-1-phenylpentan-1-one in 400 mL of Isopropanol in a jacketed crystallizer. Heat to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Causality: Ensures the complete destruction of any thermal history or parasitic polymorphs.

  • Antisolvent Addition: Slowly add 100 mL of purified Water dropwise over 30 minutes while strictly maintaining the temperature at 60 °C.

    • Causality: Establishes the target solvent composition (4:1 v/v) while keeping the system undersaturated to prevent premature shock-nucleation.

  • Controlled Cooling to MSZW: Cool the batch at a linear rate of 0.5 °C/min to the predetermined seeding temperature of 45 °C.

    • Causality: Brings the solution into the Metastable Zone, safely above the LLPS spinodal boundary.

  • Seeding & Isothermal Hold: Introduce 2.0 g of milled seed crystals. Hold the temperature isothermally at 45 °C for 60 minutes.

    • Causality: This is the most critical step. The isothermal hold allows the seed bed to establish and consume the initial supersaturation. If cooling continues immediately, the supersaturation generation rate will exceed the crystal growth rate, triggering secondary oiling out.

  • Growth Phase: Resume cooling at a highly controlled, slow rate of 0.1 °C/min down to a final isolation temperature of 5 °C.

    • Causality: A slow cooling profile ensures that solute deposition occurs exclusively via crystal growth on the existing seed faces rather than bulk nucleation, yielding large, pure crystals.

  • Isolation: Filter the resulting suspension via vacuum filtration. Wash the filter cake with 50 mL of pre-chilled (5 °C) Isopropanol/Water (1:1 v/v).

    • Causality: The cold, higher-antisolvent wash displaces the impurity-rich mother liquor without dissolving the purified product cake.

  • Drying: Dry the crystals under vacuum at 30 °C to a constant weight.

References

  • PubMed (National Institutes of Health)
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications URL
  • Metastable Zone Width (MSZW)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Modifications of 4-Fluoro-1-phenylpentan-1-one Derivatives

Welcome to the technical support center for synthetic modifications of 4-Fluoro-1-phenylpentan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic modifications of 4-Fluoro-1-phenylpentan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered ketone. Here, we address common issues encountered during experimental work, providing not only troubleshooting steps but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

General Considerations

Question 1: What are the primary sources of steric hindrance in 4-Fluoro-1-phenylpentan-1-one and its derivatives?

The steric bulk in 4-Fluoro-1-phenylpentan-1-one arises from the combination of the phenyl group directly attached to the carbonyl carbon and the alkyl chain at the alpha-position. The fluorine atom at the 4-position, while not directly adjacent to the carbonyl, contributes to the overall electronic environment and can influence the reactivity of the molecule.[1][2] Any modification at the carbonyl carbon or the alpha-carbon will be sterically demanding due to the spatial arrangement of these groups.

Modifications at the Carbonyl Carbon

Question 2: I am attempting a Grignard reaction with a bulky Grignard reagent on a 4-Fluoro-1-phenylpentan-1-one derivative, but I am observing low yields and recovery of the starting material. What is happening and how can I improve this?

This is a classic issue when dealing with sterically hindered ketones and bulky nucleophiles.[3][4] The Grignard reagent, in addition to being a nucleophile, is also a strong base. When nucleophilic attack at the carbonyl carbon is sterically hindered, two primary side reactions can dominate:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate. Upon workup, this will regenerate the starting ketone.[3][4]

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the corresponding secondary alcohol.[3]

Troubleshooting Strategies:

  • Use a Less Hindered Grignard Reagent: If your synthesis allows, switching to a smaller Grignard reagent (e.g., methylmagnesium bromide) will likely improve the yield of the desired tertiary alcohol.

  • Employ a Cerium(III) Chloride (Luche Reduction Conditions): The use of CeCl₃ with the Grignard reagent can enhance the nucleophilicity of the organometallic species while reducing its basicity, thereby favoring the desired addition reaction over enolization.

  • Consider an Organolithium Reagent: Organolithium reagents are generally more reactive and less prone to reduction side reactions than Grignard reagents. However, their higher reactivity might require lower reaction temperatures to control selectivity.

Experimental Protocol: Grignard Reaction with a Sterically Hindered Ketone

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of the 4-Fluoro-1-phenylpentan-1-one derivative in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: My Wittig reaction on a 4-Fluoro-1-phenylpentan-1-one derivative is sluggish and giving poor yields. How can I drive this reaction to completion?

The Wittig reaction can be challenging with sterically hindered ketones.[5][6] The rate-determining step is often the formation of the oxaphosphetane intermediate, which is disfavored by steric hindrance. Stabilized ylides are generally less reactive and may fail to react with hindered ketones.[7][8]

Troubleshooting Strategies:

  • Use an Unstabilized Ylide: Unstabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more reactive and can often overcome the steric barrier of hindered ketones.[5][6]

  • In Situ Ylide Generation with a Strong Base: Generating the Wittig reagent in situ using a strong base like potassium tert-butoxide can lead to higher yields.[8][9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate ester, is often a superior alternative for sterically hindered ketones, especially when stabilized ylides are required.[5][6] The resulting phosphate byproduct is water-soluble, simplifying purification.

Data Summary: Comparison of Olefination Methods for Hindered Ketones

MethodReagentTypical ConditionsAdvantages for Hindered KetonesDisadvantages
Wittig Reaction Phosphonium YlideAnhydrous THF or etherCan be effective with unstabilized ylides[5][6]Slow with stabilized ylides, byproduct removal can be difficult[7][8]
HWE Reaction Phosphonate EsterNaH or other base in THFGenerally better for hindered ketones, water-soluble byproduct[5][6]Requires synthesis of the phosphonate ester
Modifications at the Alpha-Carbon

Question 4: I am trying to perform an α-alkylation on a 4-Fluoro-1-phenylpentan-1-one derivative, but I'm getting a mixture of products and low conversion. What are the key factors to consider?

α-Alkylation of unsymmetrical ketones is often complicated by the formation of regioisomers. The formation of either the kinetic or thermodynamic enolate is a critical factor.[10][11]

  • Kinetic Enolate: Forms faster at the less substituted α-carbon. Favored by a strong, sterically hindered base (like LDA) at low temperatures.

  • Thermodynamic Enolate: More stable and forms at the more substituted α-carbon. Favored by a smaller, strong base (like NaH) at higher temperatures.

For 4-Fluoro-1-phenylpentan-1-one, the two α-carbons are not equivalent. One is adjacent to the phenyl group, and the other is part of the alkyl chain.

Troubleshooting Strategies:

  • Control of Enolate Formation:

    • For Alkylation at the Less Hindered Carbon: Use LDA in THF at -78 °C to form the kinetic enolate, followed by the addition of the alkylating agent.

    • For Alkylation at the More Hindered Carbon: This is more challenging. Recent advances have shown that nickel-catalyzed alkylation can favor the more-hindered site.[12]

  • Use of a Protecting Group: If you need to perform a reaction elsewhere in the molecule and want to avoid enolization, you can protect the ketone as a ketal.[13][14][15][16] Cyclic acetals are commonly used for this purpose and are stable to basic conditions.[13][16]

Experimental Workflow: Regioselective α-Alkylation

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control (Challenging) start_ketone 4-Fluoro-1-phenylpentan-1-one Derivative lda LDA, THF, -78 °C start_ketone->lda kinetic_enolate Kinetic Enolate (Less Substituted) lda->kinetic_enolate alkyl_halide_k Add Alkyl Halide kinetic_enolate->alkyl_halide_k product_k α-Alkylated Product (Less Hindered Side) alkyl_halide_k->product_k start_ketone2 4-Fluoro-1-phenylpentan-1-one Derivative nah NaH, THF, RT or heat start_ketone2->nah thermo_enolate Thermodynamic Enolate (More Substituted) nah->thermo_enolate alkyl_halide_t Add Alkyl Halide thermo_enolate->alkyl_halide_t product_t α-Alkylated Product (More Hindered Side) alkyl_halide_t->product_t

Workflow for regioselective α-alkylation.
The Role of the Fluorine Substituent

Question 5: How does the fluorine atom at the 4-position influence the reactivity of the carbonyl group in my 4-Fluoro-1-phenylpentan-1-one derivative?

While not directly adjacent to the carbonyl, the highly electronegative fluorine atom exerts a significant inductive electron-withdrawing effect.[2][17] This effect is transmitted through the carbon chain and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog.[1][2] However, this electronic effect is often in competition with the steric hindrance around the carbonyl group. In some cases, the presence of fluorine can also influence the stability of intermediates.[18]

Visualizing the Inductive Effect

G cluster_0 Inductive Electron Withdrawal F F C4 C4 F->C4 δ- C3 C3 C4->C3 δ+ C2 C2 C3->C2 δ++ C1 C1(O) C2->C1 δ+++ Phenyl Phenyl C1->Phenyl

Inductive effect of fluorine on the carbonyl carbon.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reactions with Esters and Mechanisms. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 18). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • YouTube. (2021, April 1). Aldehyde & Ketone Protecting Groups | 19.4b Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, February 28). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • Kanazawa University. (2019, April 3). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]

  • PMC. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved from [Link]

  • PMC. (2026, March 10). Computational study of the effect of Lewis base additives and molecular spin state in SmI2-chemistry. Retrieved from [Link]

  • ACS Publications. (2019, September 17). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]

  • ACS Publications. (2016, July 26). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS Presented to The Faculty of the Division of Graduate S. Retrieved from [Link]

  • WordPress.com. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • PMC. (n.d.). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

  • ACS Publications. (2023, December 22). Studies on the Configurational Stability of Tropolone-Ketone-, Ester-, and Aldehyde-Based Chiral Axes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • PubMed. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon – Organic Chemistry II. Retrieved from [Link]

  • Chemical Society Reviews. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Reddit. (2022, June 17). C was more acidic because the two fluorides are adjacent to the carbonyl carbon, even though D had three fluorines positioned farther away. If this is the case, would one fluorine atom adjacent to the carbonyl still be more acidic than option D?. Retrieved from [Link]

  • Organic Synthesis Routes. (n.d.). Organic Synthesis Routes. Retrieved from [Link]

  • PubMed. (2009, December 14). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024, September 18). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Continuous Flow Challenges for 4-Fluoro-1-phenylpentan-1-one

Welcome to the process engineering and technical support hub for the synthesis of 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4)[1]. Transitioning the synthesis of fluorinated ketones from discovery-scale batch reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process engineering and technical support hub for the synthesis of 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4)[1]. Transitioning the synthesis of fluorinated ketones from discovery-scale batch reactions to continuous flow manufacturing presents unique challenges, primarily regarding exothermic control, hazardous reagent handling, and reactor fouling.

This guide provides actionable troubleshooting, process optimization, and safety protocols for two primary synthetic routes: the direct deoxofluorination of 4-hydroxy-1-phenylpentan-1-one using DAST, and the Cerium-mediated C-C bond cleavage using Selectfluor[2].

Process Architecture: Continuous Flow Deoxofluorination

ProcessFlow A Feed A: 4-Hydroxy-1- phenylpentan-1-one Mix PEEK T-Mixer (High Shear) A->Mix B Feed B: DAST in Anhydrous DCM B->Mix Reactor FEP Flow Coil Reactor (70°C, 20 min Residence) Mix->Reactor Scavenger In-line CaCO3/Silica Scavenging Cartridge Reactor->Scavenger Product 4-Fluoro-1-phenylpentan-1-one (Organic Effluent) Scavenger->Product

Continuous flow deoxofluorination for 4-Fluoro-1-phenylpentan-1-one.

Troubleshooting & Process FAQs

Q1: Why transition from batch to continuous flow for the fluorination step?

A: Batch deoxofluorination using Diethylaminosulfur trifluoride (DAST) is severely limited by poor heat dissipation, which can lead to thermal runaway and the hazardous accumulation of hydrogen fluoride (HF) gas[3]. Continuous flow microreactors provide a high surface-area-to-volume ratio, enabling isothermal operation even during the highly exothermic initial mixing phase. This allows the reaction to be safely heated to 70 °C to drive completion without the risk of explosive decomposition.

Q2: We are experiencing reactor fouling and clogging during the Selectfluor/Cerium-mediated route. How do we resolve this?

A: While the Cerium-mediated C-C bond cleavage of cyclobutanol derivatives is an excellent alternative that yields 4-Fluoro-1-phenylpentan-1-one (up to 64% yield) without DAST[2], Selectfluor and Cerium(IV) ammonium nitrate (CAN) have limited solubility in pure organic solvents. At the mixing point, localized supersaturation causes precipitation, clogging the microchannels. Solution: Implement a segmented gas-liquid flow regime by introducing a continuous inert N₂ slug. This creates internal recirculation within the liquid segments, enhancing mixing and preventing particle agglomeration on the reactor walls.

Q3: How do we handle the generation of HF gas and prevent equipment corrosion when using DAST?

A: DAST reacts with the alcohol substrate and any trace moisture to release corrosive HF[4]. Solution: Eliminate all stainless steel and glass components in the reaction zone. Use Fluorinated Ethylene Propylene (FEP) or Perfluoroalkoxy (PFA) tubing for the reactor coils[5]. To safely handle the effluent, implement an in-line packed-bed scavenger cartridge filled with equal amounts of solid calcium carbonate (CaCO₃) and silica gel. The CaCO₃ neutralizes HF in real-time, while the silica gel traps polar dialkylamino byproducts.

Q4: How can we optimize the residence time to minimize elimination side-reactions?

A: The conversion of the secondary alcohol to a fluoride competes directly with elimination (forming 1-phenylpent-3-en-1-one). To favor the Sₙ2-type fluorination pathway, maintain strict stoichiometric ratios (1.2 equiv DAST) and utilize a high-shear PEEK T-mixer to prevent localized reagent pooling. Residence time should be mapped using in-line Process Analytical Technology (PAT).

Step-by-Step Methodology: Self-Validating DAST Flow Protocol

This protocol is designed as a self-validating system: the integration of in-line scavenging and real-time spectroscopic monitoring ensures that the product collected is both safe to handle and chemically pure without requiring a hazardous batch aqueous workup.

Step 1: System Priming & Dehydration

  • Action: Flush the FEP flow reactor (10 mL internal volume) and all fluidic lines with anhydrous dichloromethane (DCM) at 1.0 mL/min for 30 minutes.

  • Causality: DAST is violently reactive with water. Absolute dehydration of the system prevents premature reagent degradation and dangerous gas expansion.

Step 2: Reagent Preparation

  • Action: Prepare Feed A: 0.5 M 4-hydroxy-1-phenylpentan-1-one in anhydrous DCM. Prepare Feed B: 0.6 M DAST in anhydrous DCM. Store Feed B in a desiccated, pressurized reservoir.

Step 3: High-Shear Mixing & Reaction

  • Action: Pump Feed A and Feed B at equal flow rates (0.25 mL/min each) through a PEEK T-mixer. Route the mixed stream into the FEP coil heated to 70 °C.

  • Causality: The combined flow rate of 0.5 mL/min through a 10 mL reactor yields a precise 20-minute residence time, which kinetic studies show is optimal for complete conversion of secondary alcohols while minimizing elimination.

Step 4: In-Line Scavenging & Purification

  • Action: Pass the reactor effluent directly through an Omnifit glass column packed with a 1:1 (w/w) mixture of solid CaCO₃ and silica gel.

  • Causality: This step replaces the traditional, highly exothermic aqueous quench. It neutralizes HF and traps the diethylamino byproducts on the solid support.

Step 5: Real-Time Validation & Collection

  • Action: Route the post-scavenger stream through an in-line FlowIR cell.

  • Validation: The system validates its own performance when the IR spectra show a flat baseline at 3300 cm⁻¹ (confirming total consumption of the O-H stretch) and a sharp, stable peak at ~1050 cm⁻¹ (C-F stretch). Collect the pure organic effluent.

Quantitative Process Comparison

The following table summarizes the process intensification achieved by moving the synthesis of 4-Fluoro-1-phenylpentan-1-one from batch to continuous flow.

Process ParameterBatch Process (DAST)Continuous Flow (DAST)Continuous Flow (Selectfluor/Ce)
Yield (%) ~55% (High elimination)82 - 85% 64%[2]
Reaction Time 4 - 6 hours20 minutes 30 minutes
Operating Temp. 0 °C to RT (Slow warming)70 °C (Isothermal) 40 °C
Space-Time Yield < 5 g / L·h> 150 g / L·h ~ 80 g / L·h
Primary Hazard Thermal runaway, HF gas poolingManageable, neutralized in-lineOxidative precipitation / Clogging
Purification Exothermic aqueous quenchIn-line solid scavenging Liquid-liquid membrane separation

References

  • Rapid and scalable synthesis of fluoroketones via Cerium-mediated C–C bond cleavage Royal Society of Chemistry URL:[Link][2]

  • Selective Continuous Flow Processes Using Fluorine Gas ACS Publications URL:[Link][4]

  • Flow microreactor synthesis in organo-fluorine chemistry Beilstein Journal of Organic Chemistry URL:[Link][3]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Baxendale Group / Durham University URL:[Link]

  • Development of fluorination methods using continuous-flow microreactors ResearchGate URL:[Link][5]

Sources

Troubleshooting

Refining extraction protocols for high-purity 4-Fluoro-1-phenylpentan-1-one yields

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific physicochemical challenges associated with isolating 4-Fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific physicochemical challenges associated with isolating 4-Fluoro-1-phenylpentan-1-one. The introduction of a highly electronegative fluorine atom onto the valerophenone backbone significantly alters the molecule's dipole moment, thermal stability, and susceptibility to keto-enol tautomerization. Standard ketone workups often fail here, resulting in defluorination or poor phase separation. This guide provides a causality-driven framework to ensure >99% purity and optimal yields.

Extraction & Purification Workflow

G Start Crude Reaction Mixture (4-Fluoro-1-phenylpentan-1-one) Quench Quench (Sat. NH4Cl, 0°C) Prevent Defluorination Start->Quench LLE Liquid-Liquid Extraction (Hexane or Et2O) Quench->LLE Phase Separation Wash Aqueous Wash (Brine & NaHCO3) LLE->Wash Organic Layer Dry Drying (Anhydrous Na2SO4) & Solvent Evaporation Wash->Dry Neutralized Extract Purify Purification (Flash Chromatography) Dry->Purify Crude Ketone Pure High-Purity Ketone (>99% Yield) Purify->Pure Final Polish

Workflow for the extraction and purification of 4-Fluoro-1-phenylpentan-1-one.

Troubleshooting FAQs

Q1: Why is my crude extract showing high levels of defluorinated or isomerized byproducts? A1: Fluorinated ketones are highly susceptible to degradation via keto-enol tautomerization. Under strongly basic or acidic conditions, the enol form can facilitate the elimination of the fluoride ion, leading to defluorination or aldol-type condensation byproducts. Studies on the 1[1] demonstrate that maintaining a neutral pH during workup is critical. To prevent degradation, you must quench the reaction mixture with a mild buffer (e.g., saturated aqueous NH₄Cl) at 0 °C. Avoid strong bases like NaOH during the neutralization phase; the strong electronegativity of fluorine increases the acidity of the α-protons, making the compound extremely sensitive to base-catalyzed degradation[2].

Q2: How do I optimize the liquid-liquid extraction (LLE) to separate the target ketone from unreacted precursors? A2: For optimal liquid-liquid extraction of moderately polar fluorinated ketones, volatile non-polar (VNP) solvents or moderately polar ethers are recommended. While 3[3] like hexane provide the highest selectivity against polar impurities, moderately polar alternatives like dichloromethane (DCM) or diethyl ether (Et₂O) ensure complete solubilization of the fluorinated valerophenone derivative. Et₂O provides an excellent partition coefficient while minimizing the co-extraction of highly polar aqueous byproducts, a principle well-documented in the 4[4].

Q3: What is the optimal chromatography protocol for >99% purity? A3: While LLE removes inorganic salts and highly polar impurities, unreacted precursors often remain. Flash column chromatography on silica gel using a gradient of petroleum ether to ethyl acetate (typically 95:5 to 90:10) is highly effective. The highly electronegative fluorine atom alters the dipole moment of the ketone, generally reducing its retention time on normal-phase silica compared to non-fluorinated analogs, allowing for sharp, well-resolved elution bands[2][5].

Quantitative Data: Solvent Selection Metrics

Selecting the correct solvent is a balance between extraction efficiency and byproduct exclusion. The table below summarizes the expected performance of various solvent systems for the extraction of 4-Fluoro-1-phenylpentan-1-one.

Extraction SolventDielectric Constant (ε)Estimated Partition Coefficient (log P)Typical Crude Yield (%)Byproduct Co-extraction Risk
Diethyl Ether 4.3~2.892 - 95%Low
Hexane 1.9~3.285 - 88%Very Low
Dichloromethane 9.1~2.596 - 98%Moderate
Ethyl Acetate 6.0~2.290 - 94%High
Step-by-Step Methodology: Standard Operating Procedure (SOP)

This self-validating protocol ensures the structural integrity of 4-Fluoro-1-phenylpentan-1-one is maintained throughout the isolation process.

Phase 1: Reaction Quenching & Stabilization
  • Thermal Control: Immediately upon reaction completion, transfer the reaction vessel to an ice-water bath. Allow the internal temperature to equilibrate to 0 °C.

  • Buffered Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Maintain the internal temperature below 5 °C.

    • Causality: Rapid temperature spikes or unbuffered pH extremes drive keto-enol tautomerization and subsequent defluorination.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Phase Separation: Transfer the quenched, temperature-stabilized mixture to a separatory funnel. Add diethyl ether (Et₂O) (Use 3 × 20 mL per 10 mmol of theoretical yield).

  • Partitioning: Shake vigorously and vent frequently to release pressure. Allow the layers to separate completely until the phase boundary is sharp.

    • Causality: Et₂O provides an ideal dielectric balance, solvating the fluorinated ketone effectively while leaving polar inorganic salts and highly reactive polar byproducts in the aqueous phase[5].

Phase 3: Washing & Drying
  • Neutralization Wash: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Follow with a saturated brine (NaCl) wash to remove bulk water and pre-dry the organic layer.

  • Desiccation: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Stir gently for 15 minutes until the drying agent flows freely (a visual cue that water has been successfully absorbed). Filter the suspension.

Phase 4: Concentration & Polish
  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature ≤ 30 °C to prevent thermal degradation of the fluorinated ketone.

  • Flash Chromatography: Load the crude concentrated oil onto a silica gel column. Elute using a pre-optimized 9:1 (v/v) mixture of petroleum ether and ethyl acetate[2].

  • Final Isolation: Pool the UV-active fractions corresponding to the target compound (verify via TLC). Remove the solvent under high vacuum to yield >99% pure 4-Fluoro-1-phenylpentan-1-one.

References
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link]

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI Source: mdpi.com URL:[Link]

  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - RSC Publishing Source: rsc.org URL:[Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: sapub.org URL:[Link]

  • Source: google.
  • p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centr - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectroscopy Reference Guide for 4-Fluoro-1-phenylpentan-1-one: Experimental vs. In Silico Solvents

Introduction and Analytical Context The compound 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) is a highly valuable γ -fluoroketone intermediate used in medicinal chemistry to improve the metabolic stability and lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The compound 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4) is a highly valuable γ -fluoroketone intermediate used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates. Synthesized efficiently via cerium-mediated C–C bond cleavage of tertiary cyclobutanols , verifying its precise regiochemistry requires rigorous analytical standards .

This guide objectively compares the Experimental Gold Standard (CDCl₃) against In Silico Predicted Data (DMSO-d₆) . Researchers frequently rely on predictive software prior to synthesis or when transitioning compounds to polar solvents for in vitro biological assays. Comparing these datasets highlights solvent-induced chemical shifts and establishes a self-validating analytical framework for structural elucidation.

Quantitative Data Comparison: CDCl₃ vs. DMSO-d₆

The following tables summarize the quantitative NMR performance data. The experimental data in CDCl₃ represents the authoritative benchmark, acquired at 600 MHz ( 1 H) and 150 MHz ( 13 C). The DMSO-d₆ data is computationally predicted to illustrate solvent-dependent shielding effects.

Table 1: 1 H NMR Data Comparison (600 MHz)
PositionExperimental (CDCl₃)Predicted (DMSO-d₆)MultiplicityJ-Coupling (Hz)Causality / Assignment
Ortho Ph 7.98 ppm~8.02 ppmdJ = 7.3Deshielded by carbonyl magnetic anisotropy
Para Ph 7.56 ppm~7.65 ppmtJ = 7.4Standard aromatic splitting
Meta Ph 7.46 ppm~7.55 ppmtJ = 7.8Standard aromatic splitting
C4-H (CH-F) 4.84 – 4.69 ppm~4.95 ppmm-Strongly deshielded by highly electronegative fluorine
C2-H₂ ( α to C=O) 3.21 – 3.08 ppm~3.15 ppmm-Deshielded by adjacent carbonyl group
C3-H₂ ( β to C=O) 2.15 – 1.93 ppm~2.05 ppmm-Aliphatic chain, slight deshielding
C5-H₃ (Methyl) 1.39 ppm~1.30 ppmddJ = 6.1 (HH), 23.9 (HF)Split by adjacent proton and 19 F nucleus
Table 2: 13 C NMR Data Comparison (150 MHz)
PositionExperimental (CDCl₃)Predicted (DMSO-d₆) JCF​ Coupling (Hz)Causality / Assignment
C1 (C=O) 199.6 ppm~199.0 ppm-Carbonyl carbon
Ph (ipso) 136.9 ppm~137.0 ppm-Quaternary aromatic
Ph (para) 133.3 ppm~133.5 ppm-Aromatic CH
Ph (ortho) 128.8 ppm~129.0 ppm-Aromatic CH
Ph (meta) 128.2 ppm~128.5 ppm-Aromatic CH
C4 (CH-F) 90.5 ppm~91.0 ppm 1JCF​ = 164.0Direct C-F bond
C2 (CH₂ α ) 34.1 ppm~34.0 ppm 3JCF​ = 3.33 bonds from F
C3 (CH₂ β ) 31.2 ppm~31.0 ppm 2JCF​ = 20.62 bonds from F
C5 (CH₃) 21.3 ppm~21.0 ppm 2JCF​ = 22.62 bonds from F

Scientific Integrity: The Self-Validating System

A robust analytical protocol must not rely solely on external reference standards; it must validate itself through internal physical constants. For 4-Fluoro-1-phenylpentan-1-one, this is achieved by intentionally omitting 19 F decoupling during 13 C NMR acquisition.

The Causality of Experimental Choices:

  • High-Field Resolution (600 MHz): A 600 MHz magnet is explicitly chosen over a standard 400 MHz system to resolve the complex multiplet of the C4-H proton (4.84–4.69 ppm). At lower field strengths, the overlapping JHH​ and JHF​ couplings cause peak convolution, leading to ambiguous integration.

  • Heteronuclear Spin-Spin Coupling ( JCF​ ): By retaining the 19 F- 13 C coupling, the magnitude of the JCF​ constant directly maps the carbon backbone's distance from the fluorine atom. The massive 1JCF​ (164.0 Hz) definitively identifies the C4 carbon. The 2JCF​ values (20.6 Hz and 22.6 Hz) identify the adjacent C3 and C5 carbons, while the 3JCF​ (3.3 Hz) confirms the C2 carbon.

  • Cross-Referencing: The researcher cross-references the 23.9 Hz 2JHF​ coupling in the 1 H NMR with the 22.6 Hz 2JCF​ coupling in the 13 C NMR. This mathematical overlap proves the regiochemistry of the terminal methyl group relative to the fluorine atom, creating a closed, self-validating logic loop.

J_Coupling_Logic Root 19F - 13C Spin-Spin Coupling (Causality in Structural Elucidation) C1 C4 (CH-F) 1J_CF = 164.0 Hz Direct C-F Bond Root->C1 C2 C5 (CH3) 2J_CF = 22.6 Hz Adjacent to C-F Root->C2 C3 C3 (CH2 beta) 2J_CF = 20.6 Hz Adjacent to C-F Root->C3 C4 C2 (CH2 alpha) 3J_CF = 3.3 Hz Two bonds from C-F Root->C4

Causality of 19F-13C spin-spin coupling used to validate carbon backbone proximity to fluorine.

Experimental Protocols & Methodologies

To reproduce the experimental gold standard data, follow this step-by-step methodology. The choice of CDCl₃ is critical here: as a non-polar solvent, it closely matches the lipophilicity of the γ -fluoroketone, preventing solvent-induced hydrogen-bonding artifacts that could shift the carbonyl resonance.

Step-by-Step NMR Acquisition Workflow
  • Sample Preparation: Weigh 15–20 mg of highly purified 4-Fluoro-1-phenylpentan-1-one (synthesized via ceric ammonium nitrate (CAN) mediated cleavage of the corresponding cyclobutanol ).

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm multinuclear cryoprobe. Equilibrate the probe temperature to 298 K. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

  • 1 H NMR Acquisition: Run a standard 1D proton experiment. Set the frequency to 600 MHz. Acquire 16 scans with a relaxation delay (D1) of 1.0 second.

  • 13 C NMR Acquisition: Set the frequency to 150 MHz. Acquire 512 scans with a relaxation delay (D1) of 2.0 seconds. Apply standard 1 H broadband decoupling (WALTZ-16), but do not apply 19 F decoupling.

  • 19 F NMR Acquisition: Set the frequency to 565 MHz. Acquire 64 scans to confirm the presence of a single fluorine environment (expected multiplet at -175.00 to -175.33 ppm).

NMR_Workflow A Synthesize 4-Fluoro-1-phenylpentan-1-one (CAN-Mediated Cleavage) B Sample Preparation (Dissolve in CDCl3 + 0.03% TMS) A->B C 1H NMR Acquisition (600 MHz, 16 Scans) B->C D 13C NMR Acquisition (150 MHz, 512 Scans) B->D E 19F NMR Acquisition (565 MHz, 64 Scans) B->E F Self-Validating Data Integration (Cross-reference J_CF Couplings) C->F D->F E->F

Workflow for the acquisition and self-validation of NMR data for 4-Fluoro-1-phenylpentan-1-one.

References

  • Lu, Y.-C., Jordan, H. M., & West, J. G. (2021). Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage. Chemical Communications, 57(15), 1871-1874. Royal Society of Chemistry. URL:[Link]

Comparative

19F NMR chemical shift analysis of 4-Fluoro-1-phenylpentan-1-one

19F NMR Chemical Shift Analysis of 4-Fluoro-1-phenylpentan-1-one: High-Field vs. Benchtop Spectrometry Comparison Guide Executive Summary The structural elucidation and reaction monitoring of fluorinated organic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

19F NMR Chemical Shift Analysis of 4-Fluoro-1-phenylpentan-1-one: High-Field vs. Benchtop Spectrometry Comparison Guide

Executive Summary

The structural elucidation and reaction monitoring of fluorinated organic compounds rely heavily on Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. The 19F nucleus is highly receptive due to its spin of ½, 100% natural abundance, and high gyromagnetic ratio, making it the second most sensitive stable NMR-active nucleus after 1H[1].

This guide objectively compares the analytical performance of High-Field 19F NMR (600 MHz) against Benchtop 19F NMR (60 MHz) for the analysis of 4-Fluoro-1-phenylpentan-1-one (CAS: 1383116-00-4)[2]. By examining the causality behind experimental parameters—such as heteronuclear decoupling and relaxation delays—this guide provides a self-validating framework for researchers scaling fluorination chemistry from the discovery lab to process manufacturing.

Theoretical Grounding: 19F NMR of Secondary Alkyl Fluorides

4-Fluoro-1-phenylpentan-1-one features a fluorine atom at the C4 position, classifying it as a secondary alkyl fluoride.

Chemical Shift Prediction: The 19F NMR chemical shifts span a massive range of over 800 ppm, which minimizes signal overlap even at low magnetic fields[3],[1]. Secondary alkyl fluorides typically resonate in the shielded region between -160 ppm and -220 ppm relative to trichlorofluoromethane (CFCl3)[4],[1]. Based on empirical shielding tensor calculations for aliphatic fluorides[5], the 19F signal for 4-Fluoro-1-phenylpentan-1-one is expected at approximately -175 ppm .

Spin-Spin Coupling Dynamics: The 19F nucleus in this molecule is embedded in a complex scalar coupling network. It couples strongly with the geminal proton at C4 ( 2JHF​≈47 Hz) and the five vicinal protons located at C3 and C5 ( 3JHF​≈20−25 Hz)[1],. Consequently, the 19F signal will not appear as a singlet, but rather as a highly complex multiplet (e.g., a doublet of sextets), distributing the signal intensity across multiple low-amplitude peaks.

G F 19F Nucleus (-175 ppm) H_gem Geminal 1H (C4) F->H_gem ²J_HF ≈ 47 Hz H_vic1 Vicinal 1H (C5 - CH3) F->H_vic1 ³J_HF ≈ 24 Hz H_vic2 Vicinal 1H (C3 - CH2) F->H_vic2 ³J_HF ≈ 24 Hz

Fig 1: Spin-spin scalar coupling network for the 19F nucleus in 4-Fluoro-1-phenylpentan-1-one.

Comparative Performance Analysis: High-Field vs. Benchtop NMR

When deciding between a traditional high-field spectrometer and a modern benchtop system for analyzing 4-Fluoro-1-phenylpentan-1-one, the choice hinges on the specific analytical goal: de novo structural verification versus rapid reaction monitoring.

  • High-Field NMR (e.g., 600 MHz / 14.1 T): Provides superior spectral resolution. The complex 2J and 3J multiplet at -175 ppm will be baseline-resolved, allowing chemists to extract exact coupling constants to confirm regiochemistry and stereochemistry. However, these systems require expensive cryogens and dedicated facilities[3].

  • Benchtop NMR (e.g., 60 MHz / 1.4 T): Utilizes permanent magnets requiring no cryogens. Because 19F has a massive chemical shift dispersion, the -175 ppm signal is easily isolated from other fluorinated byproducts even at low field,[6]. However, the lower resolution means the complex multiplet will likely blur into a broad peak, reducing the Signal-to-Noise Ratio (SNR)[3].

Data Presentation: Performance Comparison

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Magnetic Field Strength 14.1 Tesla1.4 Tesla
19F Larmor Frequency 564.6 MHz56.4 MHz
Multiplet Resolution Baseline resolved (Exact J -values)Broadened / Overlapping
19F{1H} Decoupled SNR > 1000:1 (16 scans)~ 100:1 (16 scans)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Application Structural ElucidationRapid Reaction Monitoring / QA

Experimental Workflows & Protocols

To overcome the SNR limitations caused by multiplet splitting—especially on benchtop systems—heteronuclear decoupling (19F{1H}) is strictly required[6],. By applying continuous radiofrequency irradiation to the 1H channel, all proton-fluorine scalar couplings are removed.

Causality & Self-Validation: Acquiring both a coupled and a decoupled spectrum creates a self-validating system . The collapse of the broad multiplet into a single, sharp, high-intensity singlet at -175 ppm unequivocally proves that the signal belongs to a proton-bound fluorine atom, ruling out inorganic fluoride impurities (which would remain unchanged)[7]. Furthermore, the inclusion of CFCl3 locks the 0 ppm reference, ensuring absolute chemical shift accuracy[4],[8].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30 mg of 4-Fluoro-1-phenylpentan-1-one in 0.6 mL of CDCl3. Add 1% v/v Trichlorofluoromethane (CFCl3) as the internal chemical shift reference (0.00 ppm)[4].

  • Hardware Calibration: Insert the sample into a dedicated fluorine-free NMR probe. Crucial: Standard probes contain PTFE (Teflon), which produces a massive background hump around -114 ppm that distorts baseline integration[6].

  • Acquisition (19F Coupled):

    • Center Frequency: -100 ppm. Spectral Width: 300 ppm.

    • Relaxation Delay (D1): Set to ≥5×T1​ . Fluorinated alkanes often have long longitudinal relaxation times. Failing to allow full relaxation will result in artificially low integrals, destroying quantitative accuracy[3],.

    • Acquire 16-64 scans to observe the native multiplet.

  • Acquisition (19F{1H} Decoupled):

    • Enable the 1H decoupling channel using a composite pulse sequence (e.g., WALTZ-16).

    • Ensure decoupling power is calibrated to prevent sample heating while fully collapsing the multiplet into a singlet.

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for decoupled, 1.0 Hz for coupled), Fourier transform, phase correct, and integrate the peak at -175 ppm relative to the CFCl3 standard at 0 ppm.

Workflow cluster_platforms Platform Selection SamplePrep Sample Prep: 4-Fluoro-1-phenylpentan-1-one + CDCl3 + CFCl3 (Internal Standard) HighField High-Field NMR (600 MHz) For Structural Elucidation SamplePrep->HighField Benchtop Benchtop NMR (60 MHz) For Reaction Monitoring SamplePrep->Benchtop Acq1 Acquire 19F Coupled Spectrum (Observe Complex Multiplet) HighField->Acq1 Acq2 Acquire 19F{1H} Decoupled Spectrum (Observe Sharp Singlet) HighField->Acq2 Benchtop->Acq1 Benchtop->Acq2 Analysis Data Processing & Integration (Confirm -175 ppm Shift vs CFCl3) Acq1->Analysis Acq2->Analysis

Fig 2: Self-validating experimental workflow for 19F NMR acquisition and processing.

Conclusion

For the analysis of 4-Fluoro-1-phenylpentan-1-one, both High-Field and Benchtop 19F NMR systems offer distinct advantages. High-field instruments remain the gold standard for extracting precise J -coupling constants from complex secondary fluorides. However, when paired with 1H-decoupling techniques, Benchtop NMR provides a highly robust, cost-effective, and rapid alternative for monitoring fluorination reactions directly at the fume hood, leveraging the massive chemical shift dispersion of the 19F nucleus to ensure analytical clarity.

References

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - Oxford Instruments / qd-europe.com - [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv - [Link]

  • Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning - PMC / NIH - [Link]

  • 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed / NIH - [Link]

  • Observing and Monitoring Electrolyte Decomposition by Benchtop NMR - Oxford Instruments - [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB - [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia - [Link]

  • 19Fluorine NMR - Hebrew University of Jerusalem - [Link]

Sources

Validation

A Comparative Overview of HRMS Analyzers: Orbitrap vs. Time-of-Flight (TOF)

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry of 4-Fluoro-1-phenylpentan-1-one: A Comparative Analysis of HRMS Platforms For researchers, scientists, and professionals in drug development, the prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry of 4-Fluoro-1-phenylpentan-1-one: A Comparative Analysis of HRMS Platforms

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 4-Fluoro-1-phenylpentan-1-one, a ketone of interest in medicinal chemistry and synthetic pathways, requires robust analytical techniques for unambiguous identification and purity assessment. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this endeavor, providing not only the molecular weight with exceptional accuracy but also invaluable structural information through fragmentation analysis.

This guide offers a comparative analysis of leading HRMS platforms for the characterization of 4-Fluoro-1-phenylpentan-1-one. We will delve into the operational principles of different mass analyzers, present a detailed experimental workflow, and interpret the anticipated fragmentation patterns, grounding our discussion in established scientific principles and field-proven insights.

The choice of an HRMS platform is a critical decision that influences the quality and depth of analytical data. The two most prominent technologies in modern small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[1] While both provide high resolution and mass accuracy, their underlying principles lead to different performance characteristics.

Orbitrap Mass Analyzers: These instruments trap ions in an electrostatic field and measure the frequency of their orbital motion, which is inversely proportional to the square root of their mass-to-charge ratio (m/z).[2][3] This technology is renowned for its exceptionally high resolving power, often exceeding 100,000 FWHM, which allows for the discrimination of ions with very small mass differences.[4][5]

Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the m/z of an ion by determining the time it takes to travel a fixed distance.[6] A key advantage of TOF analyzers is their high acquisition speed (scan rate) and broad mass range.[6][7] This makes them particularly well-suited for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[3]

The selection between these platforms often involves a trade-off between resolution and speed. While Orbitrap instruments offer superior resolution, their scan speed can be slower at the highest resolution settings.[7][8] Conversely, TOF analyzers provide very fast scanning, which is beneficial for accurately defining narrow chromatographic peaks, but may offer lower resolution compared to the highest settings on an Orbitrap.[7]

FeatureOrbitrap (e.g., Q Exactive series)Quadrupole Time-of-Flight (Q-TOF)Justification & Relevance for 4-Fluoro-1-phenylpentan-1-one
Resolving Power Up to >240,000 @ m/z 200[3][5]Typically 40,000 - 60,000 @ m/z 200[3][6]Higher resolution from an Orbitrap provides greater confidence in elemental composition determination from accurate mass, crucial for confirming the C11H13FO formula.
Mass Accuracy < 1-3 ppm (with internal calibration)[4][6]< 1-5 ppm (with internal calibration)[6]Both platforms provide excellent mass accuracy, sufficient for molecular formula confirmation.
Scan Speed Inversely related to resolution (e.g., ~1.5-3 Hz at high resolution)[7]High and independent of resolution (e.g., up to 20 Hz)[6]For complex samples or fast chromatography, the high scan speed of a Q-TOF ensures sufficient data points across each peak for reliable quantification.[7] For purity analysis of a synthesized compound, the scan speed of an Orbitrap is generally sufficient.
Dynamic Range Can be limited by the C-trap capacity[8]Typically offers a wider in-spectrum dynamic range[6]A wider dynamic range is advantageous for detecting low-level impurities alongside the main compound.
Fragmentation Higher-energy Collisional Dissociation (HCD) in a dedicated cell.Collision-Induced Dissociation (CID) in the quadrupole collision cell.Both techniques provide rich fragmentation spectra. HCD can sometimes provide more fragments at lower masses.

Experimental Workflow: LC-HRMS Analysis of 4-Fluoro-1-phenylpentan-1-one

For a semi-polar molecule like 4-Fluoro-1-phenylpentan-1-one, Liquid Chromatography (LC) coupled with HRMS is the preferred method over Gas Chromatography (GC) as it avoids potential thermal degradation and does not require derivatization.[9][10]

Below is a comprehensive, step-by-step protocol for the analysis.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-Fluoro-1-phenylpentan-1-one and dissolve in 10 mL of methanol.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is typically suitable for generating a strong signal in most HRMS instruments.

  • Sample Preparation: If analyzing the compound in a matrix (e.g., from a reaction mixture or biological sample), an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary to remove interfering substances.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is ideal for retaining and separating the analyte from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to promote protonation of the analyte for positive ion mode electrospray ionization.[11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes to elute the compound, hold for a brief period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

High-Resolution Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. The ketone's carbonyl oxygen is a site of protonation.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation of the ESI droplets (e.g., 600 L/hr at 400 °C).

  • Mass Analyzer Mode: Full scan MS followed by data-dependent MS/MS (dd-MS/MS or Auto-MS/MS).

  • Full Scan Range: m/z 50 - 500. This range will cover the precursor ion and most expected fragments.

  • Resolution: Set to >60,000 for confident molecular formula determination.

  • MS/MS Fragmentation: Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) with a normalized collision energy stepped or ramped (e.g., 15, 30, 45 eV) to obtain a comprehensive fragmentation spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock 1. Stock Solution (1 mg/mL in MeOH) working 2. Working Standard (1 µg/mL in ACN:H2O) stock->working Dilution lc 3. UHPLC Separation (C18 Column) working->lc esi 4. ESI Source (Positive Mode) lc->esi Elution hrms 5. HRMS Analyzer (Full Scan & dd-MS/MS) esi->hrms Ion Transfer accurate_mass 6. Accurate Mass (Formula Confirmation) hrms->accurate_mass fragmentation 7. Fragmentation (Structure Elucidation) hrms->fragmentation

Fig 1. LC-HRMS workflow for 4-Fluoro-1-phenylpentan-1-one.

Data Interpretation: What to Expect

The data generated from the HRMS analysis will provide a wealth of information for the structural confirmation of 4-Fluoro-1-phenylpentan-1-one.

Accurate Mass and Isotopic Pattern

The elemental composition of 4-Fluoro-1-phenylpentan-1-one is C11H13FO.

  • Monoisotopic Mass (Calculated): 180.0950 Da

  • Expected Ion: The primary ion observed in positive ESI mode will be the protonated molecule, [M+H]+.

  • Expected m/z of [M+H]+: 181.1029 Da

An HRMS instrument should measure this m/z with an accuracy of < 5 ppm. This high accuracy allows for the confident assignment of the elemental formula C11H14FO+ for the protonated ion, distinguishing it from other potential isobaric compounds.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 181.1029) will induce fragmentation, providing characteristic product ions that confirm the molecule's structure. Ketones and phenyl-containing compounds exhibit well-documented fragmentation behaviors.[12][13][14]

The primary fragmentation mechanisms expected are:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones.[14][15] This can result in the loss of the butyl side chain or the phenyl group.

  • McLafferty Rearrangement: This is a characteristic rearrangement for ketones and aldehydes containing a γ-hydrogen.[13][15] It involves the transfer of a hydrogen from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond.

  • Charge-Site Initiated Cleavage: Fragmentation can be initiated at the protonated carbonyl group, leading to characteristic losses.

  • Phenyl Cation Formation: A prominent fragment corresponding to the phenyl group or related structures is expected.[16]

fragmentation_pathway cluster_alpha α-Cleavage M [M+H]+: C11H14FO+ m/z 181.10 frag1 C7H6FO+ m/z 125.04 (Fluorobenzoyl Cation) M->frag1 - C4H9• frag3 C9H10FO+ m/z 153.07 (Loss of C2H4) M->frag3 - C2H4 frag4 C6H5+ m/z 77.04 (Phenyl Cation) frag1->frag4 - CO, - F• (hypothetical) frag5 C7H5O+ m/z 105.03 (Benzoyl Cation, if F is lost) frag1->frag5 - F• frag2 C4H9+ m/z 57.07 (Butyl Cation)

Fig 2. Predicted MS/MS fragmentation of 4-Fluoro-1-phenylpentan-1-one.

Key Predicted Fragments:

  • m/z 153.07 (C9H10FO+): Resulting from the McLafferty rearrangement, corresponding to the neutral loss of ethene (C2H4). This is a highly diagnostic fragment for ketones with a sufficiently long alkyl chain.[15]

  • m/z 125.04 (C7H6FO+): The fluorobenzoyl cation, formed via alpha-cleavage and loss of a butyl radical. This fragment confirms the presence of the fluorophenyl ketone moiety.

  • m/z 77.04 (C6H5+): The phenyl cation, a very common fragment in compounds containing a benzene ring.[12]

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the definitive characterization of 4-Fluoro-1-phenylpentan-1-one. Both Orbitrap and Q-TOF platforms are highly capable of providing the necessary data for structural confirmation, with the choice between them depending on specific laboratory needs regarding resolution, scan speed, and sample complexity.

By employing a systematic LC-HRMS workflow, researchers can obtain high-confidence data through accurate mass measurement of the protonated molecule and detailed structural insights from its fragmentation patterns. The predicted fragments, particularly those arising from alpha-cleavage and the McLafferty rearrangement, serve as a reliable roadmap for interpreting the resulting MS/MS spectra. This comprehensive analytical approach ensures the scientific integrity required in modern research and drug development.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Journal of the American Society for Mass Spectrometry, 11(4), 369-375.
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Bristow, A. W. T. (2011). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? In Mass Spectrometry in Drug Discovery and Development. InTech.
  • Waters Corporation. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Retrieved from [Link]

  • Gabelica, V., & Shvartsburg, A. A. (2009). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America, 27(5), 406-415.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Koelmel, J. P., et al. (2020). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Jones, C. M., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(15), 7946–7953.
  • Li, N., et al. (2017). Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS.
  • Labstat. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Sun, Y., Tang, H., & Wang, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147.
  • ResearchGate. (2021, July 12). What is the difference between GC-MS and HRMS? Retrieved from [Link]

  • Miralles-Marco, A., & Santos, F. J. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.
  • Kågström, M., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 936-945.
  • Miller, M. J., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta, 553, 117724.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Petrignani, A., et al. (2016). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 18(44), 30534-30543.

Sources

Comparative

Benchmarking 4-Fluoro-1-phenylpentan-1-one Synthesis: Ring-Opening vs. Direct C–H Fluorination

As a Senior Application Scientist, I frequently evaluate synthetic routes for late-stage functionalization and building block generation. Distally fluorinated ketones, such as 4-fluoro-1-phenylpentan-1-one, are highly pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for late-stage functionalization and building block generation. Distally fluorinated ketones, such as 4-fluoro-1-phenylpentan-1-one, are highly prized in medicinal chemistry and drug development for their enhanced metabolic stability and lipophilicity. However, establishing a scalable, regioselective synthesis for these γ-fluoroketones has historically been fraught with poor yields and complex purification workflows.

This guide objectively benchmarks the traditional direct C(sp³)–H fluorination method against a modern, highly regioselective Cerium-mediated C–C bond cleavage approach.

Mechanistic Rationale: The Regioselectivity Challenge

Direct C(sp³)–H fluorination relies on electrophilic fluorine sources (like Selectfluor) and transition metal catalysts (e.g., Copper). In these systems, the carbonyl group electronically deactivates the α and β positions, pushing radical formation distally. However, distinguishing between the β, γ, and δ methylenes on an unactivated alkyl chain is thermodynamically difficult[1]. This lack of regiocontrol necessitates exhaustive chromatographic separation, rendering it non-viable for scale-up.

To bypass this bottleneck, modern approaches leverage the thermodynamic driving force of ring strain release[2]. By utilizing substituted cyclobutanol precursors, a single-electron transfer (SET) from Cerium Ammonium Nitrate (CAN) generates an alkoxy radical. This triggers a rapid C–C bond cleavage, funneling exclusively into a distal carbon-centered radical that is stereospecifically trapped by Selectfluor. The result is absolute regiocontrol.

Comparative Experimental Data

The table below summarizes the benchmarking data between the two methodologies for synthesizing the target pentan-1-one backbone.

ParameterTraditional C–H Fluorination[1]Cerium-Mediated Ring-Opening[2]
Precursor 1-phenylpentan-1-oneSubstituted cyclobutanol
Catalyst / Oxidant CuTc (10 mol%)Cerium Ammonium Nitrate (1.1 equiv)
Fluorine Source Selectfluor (2.0 equiv)Selectfluor (4.0 equiv)
Solvent System AcetonitrileCH₃CN / H₂O (1:1)
Atmosphere Inert (Glovebox/Argon)Open Air
Regioselectivity Poor (Mixture of β and γ)Excellent (Exclusive γ-fluoro)
Isolated Yield 54% (Combined mixture)64% (Pure γ-fluoroketone)

Pathway Visualization

MechanisticPathway cluster_Traditional Traditional: Direct C-H Fluorination cluster_Modern Modern: Ce-Mediated C-C Cleavage Target Target: 4-Fluoro-1-phenylpentan-1-one Pre_Cu 1-phenylpentan-1-one Target->Pre_Cu Pre_Ce Cyclobutanol Precursor Target->Pre_Ce Cat_Cu CuTc + Selectfluor (C-H Abstraction) Pre_Cu->Cat_Cu Rad_Cu Non-selective Alkyl Radical Cat_Cu->Rad_Cu Prod_Cu β- & γ-fluoro mixture (54% Combined Yield) Rad_Cu->Prod_Cu Cat_Ce CAN + Selectfluor (Ring-Opening) Pre_Ce->Cat_Ce Rad_Ce Regioselective γ-Radical (via Strain Release) Cat_Ce->Rad_Ce Prod_Ce Pure γ-fluoroketone (64% Isolated Yield) Rad_Ce->Prod_Ce

Fig 1: Mechanistic divergence between direct C-H activation and Ce-mediated ring-opening.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols detail the mechanistic causality behind each step and provide built-in validation metrics.

Protocol A: Traditional Copper-Catalyzed C–H Fluorination[1]
  • Preparation: In a glovebox, charge a flame-dried Schlenk flask with CuTc (10 mol%) and Selectfluor (2.0 equiv). Causality: CuTc acts as the radical initiator; an inert atmosphere is strictly required to prevent the premature oxidative quenching of the sensitive Cu(I) species.

  • Substrate Addition: Add 1-phenylpentan-1-one (1.0 equiv) dissolved in anhydrous acetonitrile.

  • Reaction: Stir at room temperature for 16 hours. Self-Validation: Monitor the reaction via TLC or GC-MS. The disappearance of the starting material will coincide with the appearance of two closely eluting spots, visually confirming the formation of the β and γ isomers.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with EtOAc, and concentrate. Attempt isolation via flash chromatography. Note: The nearly identical R_f values of the isomers make the isolation of pure 4-fluoro-1-phenylpentan-1-one highly inefficient, resulting in significant material loss.

Protocol B: Cerium-Mediated Ring-Opening Fluorination (Recommended)[2]
  • Preparation: To an open vial, add the cyclobutanol precursor (0.3 mmol, 1.0 equiv) and Selectfluor (1.2 mmol, 4.0 equiv). Causality: An open-flask setup is permissible here because the Ce(IV)/alkoxy radical pathway is highly tolerant to ambient oxygen, drastically simplifying the operational setup compared to Cu(I) systems.

  • Solvent Addition: Add a 1:1 mixture of CH₃CN and H₂O (1.5 mL total, 0.2 M). Causality: Water is essential to solubilize both CAN and Selectfluor, facilitating a homogeneous single-electron transfer environment.

  • Initiation: Cool the mixture to 0 °C (ice bath) for 5 minutes, then add Cerium Ammonium Nitrate (180.9 mg, 0.33 mmol, 1.1 equiv) in one portion. Warm to room temperature. Causality: The initial cooling controls the exothermic radical generation, preventing over-oxidation and side-product formation.

  • Workup: Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. Self-Validation: Analyze the crude mixture via ¹⁹F NMR. The presence of a single distinct multiplet around -220 ppm confirms exclusive γ-fluorination without β-fluoro contamination.

  • Purification: Purify by flash chromatography (Ethyl acetate/Hexanes = 1:16) to yield 4-fluoro-1-phenylpentan-1-one as a yellow oil (64% yield).

Conclusion

For drug development professionals requiring high-purity distally fluorinated building blocks, the Cerium-mediated C–C cleavage is objectively superior to direct C–H functionalization. By utilizing ring-strain release to dictate radical formation, this method eliminates the chromatographic nightmare of isomer separation, providing a scalable, bench-stable protocol with superior isolated yields.

References

  • Source: Chemical Science (Royal Society of Chemistry)
  • Title: Copper(I)-Initiated Site-Selective β–ζ-C(sp³)

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-1-phenylpentan-1-one Derivatives: A Comparative Analysis

Abstract This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Fluoro-1-phenylpentan-1-one derivatives, a class of compounds with potential significance in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Fluoro-1-phenylpentan-1-one derivatives, a class of compounds with potential significance in medicinal chemistry and drug development. While single-crystal X-ray crystallography (SC-XRD) remains the definitive method for elucidating three-dimensional atomic arrangements, its application can be challenging for flexible molecules that are difficult to crystallize. This document offers an in-depth examination of the SC-XRD workflow, its critical validation parameters, and a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting supporting experimental data and explaining the causality behind methodological choices, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity of their molecular structures.

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

The journey of a small molecule from a promising "hit" to a viable drug candidate is predicated on a precise understanding of its three-dimensional structure. This structural knowledge is fundamental to structure-based drug design (SBDD), where atomic-level details of how a ligand interacts with its biological target guide the optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3] 4-Fluoro-1-phenylpentan-1-one derivatives, as with many alkyl-aryl ketones, possess conformational flexibility in their alkyl chains, which can present significant challenges for structural elucidation. An erroneous or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) models, wasted resources, and the ultimate failure of a research program.

Therefore, rigorous and multi-faceted validation is not merely a procedural step but a foundational pillar of scientific integrity. This guide will dissect the "gold standard" technique, single-crystal X-ray crystallography, and contextualize its performance against powerful spectroscopic methods that provide essential, often orthogonal, structural information.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state. It is the only technique that can directly determine the absolute configuration of chiral molecules, a critical parameter in pharmacology.[3] The process, from sample preparation to final validation, is a system of self-validating checks designed to ensure the accuracy of the final model.

The SC-XRD Experimental Workflow

The successful determination of a crystal structure is a multi-stage process, where the quality of the outcome at each stage depends critically on the success of the preceding one.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validate Validation & Deposition Crystallization Compound Purification & Crystallization Screening Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Experiment Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solving Structure Solution (Phase Problem) Integration->Solving Refinement Model Refinement Solving->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Crystallography (SC-XRD).

Causality in Experimental Choices & Potential Challenges
  • Crystallization: The primary hurdle for flexible molecules like 4-Fluoro-1-phenylpentan-1-one derivatives is obtaining diffraction-quality single crystals. The conformational freedom of the pentanone chain can inhibit the ordered packing required for crystallization.

    • Expert Insight: A systematic screening of solvents with varying polarities (e.g., slow evaporation from hexane/ethyl acetate mixtures) is crucial. For particularly stubborn "oils," co-crystallization with a rigid "chaperone" molecule can sometimes induce crystal formation by providing a structured lattice framework.[4] In a similar vein, researchers have successfully captured the conformation of a flexible ketone by trapping it within a hydrogen-bonded host framework to generate a crystalline inclusion compound.[5]

  • Structure Refinement: This is an iterative process of fitting the atomic model to the experimental electron density map.[6] The goal is to minimize the difference between the observed diffraction data (Fo) and the calculated data (Fc) based on the model.

    • Expert Insight: For organic molecules, hydrogen atoms are typically not visible in the electron density map and are placed in calculated positions. It is critical to ensure that these calculated positions are chemically sensible, especially for chiral centers.

Key Validation Parameters: A Guide to Interpretation

After refinement, a series of statistical metrics are used to validate the quality of the crystal structure. These are consolidated in the Crystallographic Information File (CIF) and are rigorously checked by services like the IUCr's checkCIF.[7][8]

ParameterTypical Value (Good Quality)Significance
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map. Lower values indicate higher resolution and a more precise atomic model.
R1 (R-factor) < 5% (< 0.05)The agreement between the observed diffraction amplitudes and those calculated from the model. A primary indicator of model quality.[9]
wR2 (weighted R-factor) < 15% (< 0.15)A more complex R-factor calculated on intensities (F²) that is statistically more robust.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1.0 for a good model. Values significantly different suggest an incorrect model or improper data weighting.[9]
Completeness (%) > 99%The percentage of all possible reflections that were measured. High completeness is essential for a reliable structure.
Residual Electron Density (e⁻/ų) < ±0.5The largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder.[9]

Comparative Analysis: Alternative and Complementary Validation Techniques

While SC-XRD provides the definitive solid-state structure, it is crucial to use orthogonal techniques to confirm the structure in solution, where most biological activity occurs, and to verify the compound's basic constitution.

Caption: Information provided by complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the chemical structure of organic molecules in solution. For a 4-Fluoro-1-phenylpentan-1-one derivative, a suite of NMR experiments is essential.

  • ¹H and ¹³C NMR: These experiments confirm the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integrations in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, allow for the complete assignment of the proton and carbon atoms.

  • ¹⁹F NMR: This is particularly valuable for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive.[10][11] The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, making it an excellent probe for confirming successful fluorination and for studying interactions with biological targets.[11][12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the unambiguous determination of the compound's elemental formula, confirming that the correct atoms are present in the correct numbers. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further confidence in the proposed structure.

Performance Comparison
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, absolute stereochemistryAtomic connectivity, solution conformationMolecular formula, fragmentation
Sample Phase Solid (single crystal)SolutionGas phase (from solid/solution)
Key Strength Definitive 3D structure determinationRich structural information in solutionUnambiguous molecular formula
Key Limitation Requires diffraction-quality crystalsDoes not provide absolute stereochemistryProvides no 3D or connectivity data
Throughput Low to mediumHighHigh
Use Case Final, unambiguous proof of structurePrimary structure elucidation, conformational analysisFormula confirmation, purity check

Data Deposition and Integrity: Ensuring Public Trust

The validation of a crystal structure does not end with the refinement process. To ensure the integrity and accessibility of scientific findings, crystallographic data must be deposited in a public repository.

  • The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15] Deposition is a prerequisite for publication in most reputable chemistry journals.

  • The Crystallographic Information File (CIF): This is the standard format for submitting crystallographic data.[16] It contains not only the final atomic coordinates but also a wealth of metadata about the crystal, the data collection, and the structure refinement process.[7]

  • checkCIF Validation: Before deposition, authors are required to validate their CIF using the checkCIF service provided by the International Union of Crystallography (IUCr).[7][8] This program runs hundreds of checks on the geometric and crystallographic data, flagging potential errors or unusual features as ALERTS. Authors must address or provide a scientifically sound explanation for any A- or B-level alerts before their data can be accepted for publication and deposition.

Conclusion and Recommendations

The structural validation of 4-Fluoro-1-phenylpentan-1-one derivatives requires a multi-pronged analytical approach to ensure absolute certainty.

  • Prioritize Crystallography: Despite its challenges, single-crystal X-ray crystallography should be pursued as the ultimate goal for at least one representative example of a new derivative series. It provides the only definitive proof of 3D structure and absolute stereochemistry.

  • Employ Orthogonal Techniques: Always complement crystallographic data with high-resolution MS and a full suite of NMR experiments (¹H, ¹³C, ¹⁹F). This ensures the molecular formula is correct and that the solid-state structure is consistent with the structure observed in solution.

  • Adhere to Deposition Standards: All crystallographic data must be validated using checkCIF and deposited in the Cambridge Structural Database. This practice upholds the standards of the scientific community and makes your data Findable, Accessible, Interoperable, and Reusable (FAIR).[17]

By integrating these techniques and adhering to rigorous validation standards, researchers in drug development can proceed with confidence, knowing their structure-activity relationship studies are built on a solid and unimpeachable foundation.

Detailed Experimental Protocols

Protocol for Single-Crystal Growth
  • Purification: Ensure the 4-Fluoro-1-phenylpentan-1-one derivative is of the highest possible purity (>99%), as impurities can inhibit crystallization. Purification via flash chromatography or recrystallization is recommended.

  • Solvent Selection: Begin with a binary solvent system. Dissolve ~10 mg of the compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

  • Slow Evaporation: Place the solution in a small, narrow vial covered with a cap containing a few pinholes. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane, pentane). Allow the good solvent to slowly evaporate over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove a single, well-formed crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.

Protocol for Data Collection and Structure Refinement
  • Data Collection: Mount the flash-cooled crystal on a modern X-ray diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz factor, polarization, and absorption effects using standard software (e.g., SAINT, CrysAlisPro).

  • Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT, Olex2). This will provide an initial electron density map and a partial structural model.

  • Structure Refinement: Refine the model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).

    • Initially, refine all non-hydrogen atoms anisotropically.

    • Add hydrogen atoms in calculated positions and refine them using a riding model.

    • Continue refinement until convergence is reached (i.e., the shift/ESD is negligible).

  • Validation: Generate the final CIF and run it through the IUCr's checkCIF service. Address all significant alerts before finalizing the structure for deposition.

Molecular Diagram

Caption: Chemical structure of 4-Fluoro-1-phenylpentan-1-one.

References

  • Feng, Z., Westbrook, J. D., Sala, R., et al. (2021). Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank. Structure, 29(4), 393-400.e1. [Link]

  • RCSB Protein Data Bank. (n.d.). Validation and Quality Assessment for Small-Molecule Ligands in the Protein Data Bank. IUCr Journals. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. [Link]

  • Protein Data Bank Japan (PDBj). (2021). [wwPDB] Enhanced Validation of Small-Molecule Ligands and Carbohydrates. [Link]

  • American Chemical Society (ACS). (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Velankar, S., van Ginkel, G., Alhroub, Y., et al. (2014). Small molecule annotation for the Protein Data Bank. Database, 2014, bau113. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. [Link]

  • Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography. [Link]

  • Protein Data Bank in Europe (PDBe). (n.d.). PDBe tools for an in-depth analysis of small molecules in the Protein Data Bank. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Correcting CIFs. [Link]

  • Schirmeister, F., J. English, and S. Grabowsky. (2025). Small molecule X‐ray crystal structures at a crossroads. Angewandte Chemie International Edition. [Link]

  • Extance, A. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • University of Canterbury. (n.d.). Crystallographic Instructions for Authors. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]

  • Collaborative Computational Project, Number 4 (CCP4). (n.d.). Prepare and validate files for deposition. [Link]

  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • International Union of Crystallography (IUCr). (n.d.). Notes for authors - IUCrData. [Link]

  • Gwaram, N. S., et al. (2014). Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. ResearchGate. [Link]

  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 2-keto derivative 10. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Recommendations and Technical Reports. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Liu, Y., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(14), 7411–7418. [Link]

  • International Union of Crystallography (IUCr). (n.d.). Commission on Crystallographic Nomenclature. [Link]

  • Liu, Y., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed. [Link]

  • University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • University of Connecticut. (n.d.). Fluorine NMR. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-(4-fluorophenyl)pentan-1-one. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2015). Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F NMR.... [Link]

  • Dürr, U. H., et al. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. CHIMIA International Journal for Chemistry, 73(5), 381-389. [Link]

  • NextSDS. (n.d.). 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.